2-[4-(Methylthio)phenoxy]ethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCIKNPWDQZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-[4-(Methylthio)phenoxy]ethylamine synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-[4-(Methylthio)phenoxy]ethylamine
This guide provides a comprehensive overview of a proposed synthetic protocol for this compound, a valuable research chemical and intermediate in drug discovery. The synthesis is based on the well-established Williamson ether synthesis, a robust method for the formation of ethers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Synthesis Pathway: Williamson Ether Synthesis
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-(methylthio)phenol acts as the nucleophile, attacking an electrophilic 2-aminoethyl halide or a protected equivalent. The reaction proceeds via an SN2 mechanism.[1][2]
The overall reaction is as follows:
4-(Methylthio)phenol + A protected 2-haloethylamine → Protected Intermediate → this compound
A common strategy to avoid side reactions with the amine functionality is to use a protected form of the 2-haloethylamine, such as N-(2-chloroethyl)phthalimide. The phthalimide group can be readily removed in a subsequent step to yield the desired primary amine.
Quantitative Data Summary
The following table outlines the proposed stoichiometry and key reaction parameters for a representative synthesis of this compound.
| Reagent/Parameter | Value | Molar Equivalent | Notes |
| 4-(Methylthio)phenol | 1.0 g | 1.0 | Starting Material |
| N-(2-Chloroethyl)phthalimide | 1.5 g | 1.1 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 1.5 g | 1.5 | Base |
| Dimethylformamide (DMF) | 20 mL | - | Solvent |
| Reaction Temperature | 80-90 °C | - | - |
| Reaction Time | 12-18 hours | - | Monitor by TLC |
| Hydrazine Monohydrate | 0.5 mL | 1.5 | For deprotection |
| Ethanol | 20 mL | - | Solvent for deprotection |
| Deprotection | |||
| Reaction Temperature | Reflux | - | - |
| Reaction Time | 4-6 hours | - | Monitor by TLC |
| Overall Yield | Estimated 70-80% | - | Based on analogous procedures |
Note: The yield is an estimation based on similar syntheses reported in the literature and may vary depending on experimental conditions.
Experimental Protocol
Step 1: Synthesis of N-{2-[4-(Methylthio)phenoxy]ethyl}phthalimide
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)phenol (1.0 g, 1.0 eq.), potassium carbonate (1.5 g, 1.5 eq.), and dimethylformamide (DMF, 20 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add N-(2-chloroethyl)phthalimide (1.5 g, 1.1 eq.).
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum. This crude product is the protected intermediate, N-{2-[4-(methylthio)phenoxy]ethyl}phthalimide.
Step 2: Deprotection to Yield this compound
-
Reaction Setup: To a 100 mL round-bottom flask, add the dried intermediate from Step 1 and ethanol (20 mL).
-
Addition of Hydrazine: To the stirred suspension, add hydrazine monohydrate (0.5 mL, 1.5 eq.) dropwise.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature. Acidify with 2M HCl and filter to remove the phthalhydrazide byproduct. The filtrate is then basified with a saturated solution of sodium bicarbonate until a pH of >9 is reached. Extract the aqueous layer with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Visualized Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
A Technical Guide to the Physicochemical Properties of 2-[4-(Methylthio)phenoxy]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[4-(Methylthio)phenoxy]ethylamine is a primary amine containing a phenoxy and a methylthio functional group. As with many small molecules in drug discovery and development, a thorough understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic behavior, formulation feasibility, and potential biological activity. This technical guide provides a consolidated overview of the known and predicted physicochemical properties of this compound. It further details generalized, yet robust, experimental protocols for the determination of key parameters, offering a framework for the empirical validation of these properties.
Core Physicochemical Properties
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. The data for this compound, compiled from various chemical suppliers and predictive models, are summarized below. It is critical to note that some of these values are predicted and should be confirmed through empirical testing for any rigorous research or development application.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₃NOS | [1][2] |
| Molecular Weight | 183.27 g/mol | [1][2] |
| Boiling Point | 315.2 ± 27.0 °C (at 760 mmHg) | Predicted Value[1] |
| pKa (amine) | ~8.36 ± 0.10 | Predicted for positional isomer 2-[2-(Methylthio)phenoxy]ethylamine; serves as an estimate[3] |
| LogP (Octanol/Water) | 2.446 | Predicted Value[4] |
| Polar Surface Area | 60.55 Ų | Predicted Value[4] |
| Solubility | Insoluble in water (predicted) | Predicted based on LogP value > 2 and presence of large non-polar moiety. Soluble in organic solvents like Chloroform and Methanol (qualitative)[5]. |
| Purity | Typically >97% | As provided by commercial suppliers[4] |
Potential Biological Significance
While no specific biological activities or signaling pathways have been documented for this compound, its structural motifs—the phenoxyethylamine core and the methylthio group—are present in various biologically active molecules.
-
Phenoxyethylamine Derivatives : This scaffold is found in a range of pharmacologically active compounds. For instance, certain derivatives exhibit antimicrobial or dopamine reuptake inhibition properties[6][7]. The oxygen atom linking the phenyl ring and the ethylamine chain can significantly alter the pharmacological profile compared to the parent phenethylamine[8].
-
Methylthio-Containing Compounds : The methylthio (-SCH₃) group is a key component in the essential amino acid methionine and its derivatives, such as S-adenosylmethionine (SAM), which is a universal methyl group donor in numerous biological pathways[9]. Compounds containing this group can exhibit a range of activities, including anti-inflammatory, antitumor, and effects on monoamine uptake[10][11]. For example, 4-Methylthioamphetamine (MTA), a related structure, is known to inhibit monoamine uptake[10].
The combination of these structural features suggests that this compound could be a candidate for investigation in neuropharmacology, oncology, or anti-inflammatory research.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed methodologies for the experimental determination of the primary physicochemical properties of novel compounds like this compound.
Determination of Boiling Point (Micro-Method)
Given that the synthesis of novel compounds often yields small quantities, a micro-boiling point determination is a suitable method.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.
Detailed Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., 6 x 50 mm) containing 0.2-0.5 mL of the sample liquid to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb[12][13].
-
Capillary Insertion: Place a small, sealed-end capillary tube (or melting point tube) into the test tube with its open end facing down[13].
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block)[13].
-
Heating Process: Heat the bath gradually, at a rate of 5-10 °C per minute. As the liquid heats, air trapped in the capillary tube will slowly bubble out[12].
-
Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, discontinue heating[13].
-
Measurement: Allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube[13].
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents is a critical first step in characterization.
Principle: The rule of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The presence of acidic or basic functional groups allows for salt formation, which dramatically increases aqueous solubility.
Detailed Methodology:
-
Initial Solvent Screening:
-
In separate small, labeled test tubes, add approximately 25 mg of the solid compound[14].
-
To each tube, add 0.75 mL of a solvent (e.g., water, hexane, diethyl ether, ethanol) in small portions, shaking vigorously after each addition[14].
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble after stirring for at least 60 seconds[15].
-
-
Aqueous pH-Dependent Solubility (for water-insoluble compounds):
-
Prepare three test tubes with ~25 mg of the compound.
-
Add 0.75 mL of: a) Water, b) 5% aqueous HCl, and c) 5% aqueous NaOH to the respective tubes[14].
-
Shake vigorously. Solubility in 5% HCl indicates the presence of a basic group (like the amine in the target compound). Solubility in 5% NaOH would indicate an acidic group.
-
To confirm that dissolution in acid/base is due to salt formation, neutralize the resulting solution. For the HCl tube, add 5% NaOH dropwise until basic. For the NaOH tube, add 5% HCl dropwise until acidic. The reappearance of a precipitate confirms the initial compound's acidic or basic nature[16].
-
Determination of Amine pKa (Potentiometric Titration)
Principle: The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For an amine, this corresponds to the equilibrium between the protonated form (R-NH₃⁺) and the free base (R-NH₂). Potentiometric titration monitors the change in pH of the amine solution as a strong acid is added, allowing for the determination of this halfway point.
Detailed Methodology:
-
Sample Preparation: Prepare a solution of the amine with a known concentration (e.g., 0.05 M) in deionized water[17][18].
-
Apparatus: Use a calibrated pH meter with an electrode suitable for aqueous solutions. Place the solution in a beaker with a magnetic stirrer[19].
-
Titration: While stirring, add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments[17].
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize[19].
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis)[19].
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The pKa is the pH value recorded when exactly half of the volume of titrant required to reach the equivalence point has been added (the half-equivalence point)[19].
-
Visualized Experimental Workflow
The logical flow for characterizing a novel compound like this compound is depicted below. This workflow ensures that foundational properties are determined systematically.
References
- 1. CAS 1203188-22-0 | this compound - Synblock [synblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-[2-(Methylthio)phenoxy]ethylamine CAS#: 72955-86-3 [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4,5-Trimethoxyphenoxyethylamine - Wikipedia [en.wikipedia.org]
- 9. Methionine - Wikipedia [en.wikipedia.org]
- 10. Pharmacological Characterization of 4-Methylthioamphetamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chymist.com [chymist.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. www1.udel.edu [www1.udel.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on 2-[4-(Methylthio)phenoxy]ethylamine (CAS 1203188-22-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-[4-(Methylthio)phenoxy]ethylamine (CAS 1203188-22-0) is a novel chemical entity with limited publicly available research data. This guide has been compiled by leveraging scientific literature on structurally analogous compounds. The experimental protocols and potential biological activities described herein are based on established methodologies for similar chemical scaffolds and should be considered predictive. All experimental procedures require rigorous optimization and validation.
Core Compound Summary
This compound is a phenoxyethylamine derivative characterized by a methylthio substituent at the para position of the phenoxy ring. The phenoxyethylamine scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the methylthio group may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
| Property | Value | Source |
| CAS Number | 1203188-22-0 | N/A |
| Molecular Formula | C₉H₁₃NOS | N/A |
| Molecular Weight | 183.27 g/mol | N/A |
| Canonical SMILES | CSC1=CC=C(OCCN)C=C1 | N/A |
| Physical Appearance | Predicted to be a solid or oil at room temperature | N/A |
Predicted Biological Activity and Rationale
Based on the structural similarity to other phenoxyethylamine derivatives, this compound is predicted to interact with monoamine neurotransmitter systems. Many phenethylamine and phenoxyethylamine analogs are known to exhibit affinity for dopamine and serotonin receptors, as well as monoamine transporters. The following potential biological activities are proposed for investigation.
Dopaminergic System Modulation
The phenoxyethylamine core is a key pharmacophore in a number of dopaminergic ligands. Therefore, it is plausible that this compound may exhibit affinity for dopamine receptors (D1-like and D2-like families).
Monoamine Oxidase (MAO) Inhibition
Certain phenethylamine derivatives are known to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters. The ethylamine side chain of the target compound is a structural feature often found in MAO inhibitors.
Synthetic Experimental Protocols
The synthesis of this compound can be plausibly achieved through a two-step process, starting from 4-(methylthio)phenol.
Synthesis of 2-[4-(Methylthio)phenoxy]acetonitrile (Intermediate)
Principle: A nucleophilic substitution reaction between 4-(methylthio)phenol and chloroacetonitrile in the presence of a base.
Materials:
-
4-(Methylthio)phenol
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-(methylthio)phenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1 equivalents) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-[4-(methylthio)phenoxy]acetonitrile.
-
Purify the crude product by column chromatography on silica gel if necessary.
Synthesis of this compound (Final Product)
Principle: Reduction of the nitrile group of the intermediate to a primary amine using a suitable reducing agent.
Materials:
-
2-[4-(Methylthio)phenoxy]acetonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent (e.g., LiAlH₄, 1.5 equivalents) in the appropriate anhydrous solvent (e.g., diethyl ether or THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-[4-(methylthio)phenoxy]acetonitrile (1 equivalent) in the same anhydrous solvent and add it dropwise to the cooled suspension of the reducing agent via an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH, and then more water.
-
Filter the resulting suspension and wash the solid with the reaction solvent.
-
Combine the filtrate and washes, and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
Caption: Proposed two-step synthesis workflow for this compound.
In Vitro Experimental Protocols
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing human dopamine D1 or D2 receptors
-
Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2)
-
Unlabeled competitor (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled competitor.
-
For determination of non-specific binding, a separate set of wells should contain a high concentration of an appropriate unlabeled ligand.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a fluorescent substrate)
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplates (black plates for fluorescent assays)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme preparation.
-
Add the test compound or control inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the product formation using a plate reader (e.g., absorbance at 314 nm for 4-hydroxyquinoline from kynuramine, or fluorescence at the appropriate wavelength for a fluorescent product).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General experimental workflow for in vitro biological assays.
Potential Signaling Pathway Involvement
Should this compound demonstrate activity at dopamine D2 receptors, it would likely modulate the Gαi/o-coupled signaling cascade.
Caption: Simplified dopamine D2 receptor signaling pathway (Gαi/o-coupled).
Quantitative Data Presentation (Hypothetical)
As no specific quantitative data for this compound is publicly available, the following table presents hypothetical data for a structurally related phenoxyethylamine derivative to illustrate the format for data presentation.
| Assay | Target | Radioligand | Test Compound Ki (nM) |
| Receptor Binding | Dopamine D1 | [³H]-SCH23390 | >10,000 |
| Receptor Binding | Dopamine D2 | [³H]-Spiperone | 150 |
| Enzyme Inhibition | MAO-A | N/A | 2,500 |
| Enzyme Inhibition | MAO-B | N/A | 800 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
This compound represents an under-investigated molecule with potential for biological activity, particularly within the domain of neuropharmacology. This technical guide provides a foundational framework for its synthesis and biological evaluation based on established principles of medicinal chemistry and pharmacology for related compounds. Further experimental investigation is required to elucidate the specific properties and therapeutic potential of this compound.
Elucidation of the Molecular Structure of 2-[4-(Methylthio)phenoxy]ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the organic compound 2-[4-(Methylthio)phenoxy]ethylamine. The document outlines a probable synthetic pathway and details the expected analytical data from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented in a structured format to facilitate understanding and comparison. The methodologies and logical workflows for structural confirmation are visually represented through diagrams. This guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.
Introduction
This compound is a chemical compound with the molecular formula C9H13NOS.[1][2] Its structure incorporates a phenoxy ring, an ethylamine side chain, and a methylthio group, making it a potential building block in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any research and development involving such a molecule. This guide details the expected outcomes of standard analytical procedures for the complete structural elucidation of this compound.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, followed by a Gabriel synthesis or a related amine synthesis protocol. This approach is adapted from established procedures for analogous phenoxy ethylamine compounds.[3] The general workflow is outlined below.
Synthesis Workflow
The synthesis can be conceptualized as a two-step process:
-
Step 1: Ether Formation. 4-(Methylthio)phenol is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophile then reacts with a 2-haloethylamine derivative (e.g., 2-bromoethylamine hydrobromide, often used with protection on the amine) or, more commonly, with a protected haloethane like 1-bromo-2-chloroethane, followed by displacement of the second halide with an amine or its synthetic equivalent. A common route involves using N-(2-bromoethyl)phthalimide.
-
Step 2: Deprotection/Amine Formation. The resulting intermediate from the Gabriel synthesis pathway is then deprotected, typically by hydrazinolysis (reacting with hydrazine hydrate), to release the primary amine and yield the final product, this compound.
Experimental Protocol (Prophetic)
Step 1: Synthesis of N-(2-(4-(Methylthio)phenoxy)ethyl)phthalimide
-
To a stirred solution of 4-(methylthio)phenol (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure N-(2-(4-(methylthio)phenoxy)ethyl)phthalimide.
Step 2: Synthesis of this compound
-
Suspend the N-(2-(4-(methylthio)phenoxy)ethyl)phthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the suspension.
-
Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a strong base (e.g., NaOH solution) to a pH > 12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure of this compound relies on a combination of spectroscopic methods. The following sections detail the predicted data from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Aromatic C-H (ortho to -SMe) |
| ~6.90 | d | 2H | Aromatic C-H (ortho to -O) |
| ~4.05 | t | 2H | O-CH₂ -CH₂-NH₂ |
| ~3.10 | t | 2H | O-CH₂-CH₂ -NH₂ |
| ~2.45 | s | 3H | S-CH₃ |
| (variable) | br s | 2H | -NH₂ |
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | Aromatic C -O |
| ~132.0 | Aromatic C -H (ortho to -SMe) |
| ~129.0 | Aromatic C -S |
| ~115.0 | Aromatic C -H (ortho to -O) |
| ~67.0 | O-C H₂-CH₂-NH₂ |
| ~41.0 | O-CH₂-C H₂-NH₂ |
| ~16.0 | S-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium | N-H stretching (primary amine) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (CH₂ and CH₃) |
| ~1600, ~1500 | Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | Aryl-O-C asymmetric stretching |
| 1050-1000 | Strong | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 183.27 | [M]⁺, Molecular ion peak (calculated for C₉H₁₃NOS) |
| ~139 | [M - CH₂NH₂]⁺, loss of the ethylamine radical |
| ~123 | [M - OCH₂CH₂NH₂]⁺, loss of the phenoxyethylamine side chain |
| ~44 | [CH₂CH₂NH₂]⁺, ethylamine fragment |
Logical Workflow for Structure Confirmation
The process of confirming the structure is a logical puzzle where each piece of analytical data provides specific clues.
Conclusion
The structural elucidation of this compound is straightforward using standard analytical techniques. The predicted NMR, IR, and MS data are highly consistent with the proposed structure. The ¹H NMR spectrum is expected to be the most informative, clearly indicating the presence of a para-substituted aromatic ring, an ethyl bridge between the oxygen and nitrogen atoms, and a methylthio group. The ¹³C NMR confirms the number of unique carbon environments, while IR spectroscopy verifies the key functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed connectivity. This guide provides a robust framework for the synthesis and structural verification of this compound, serving as a valuable resource for its application in further research.
References
starting materials for 2-[4-(Methylthio)phenoxy]ethylamine synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-[4-(Methylthio)phenoxy]ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials required for the preparation of this compound. The document details the synthesis of key intermediates, presents quantitative data in structured tables, and includes detailed experimental protocols adapted from established methodologies.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for synthesizing aryl ethers, including this compound, is the Williamson ether synthesis.[1][2] This S_N2 reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[2][3] The synthesis strategy, therefore, hinges on the preparation of a key intermediate, 4-(methylthio)phenol, and its subsequent reaction with a suitable two-carbon electrophile containing an amino or a masked amino group.
Caption: Overall workflow for the synthesis of this compound.
Synthesis of Key Starting Material: 4-(Methylthio)phenol
4-(Methylthio)phenol is the cornerstone building block for this synthesis. It is a commercially available compound but can also be synthesized in the laboratory from readily available precursors.[4][5] The most common laboratory preparation involves the electrophilic substitution of phenol using dimethyl disulfide (DMDS) in the presence of a strong acid catalyst.
Data Presentation: Synthesis of 4-(Methylthio)phenol
| Starting Materials | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol, Dimethyl Disulfide | H₂SO₄ | 40 | 5 | 79.3 - 83.5 | [6] |
| p-Cresol, Methyldisulfide | Aluminum turnings | 150 - 160 | >16 | 55 | [7] |
Experimental Protocol: Synthesis of 4-(Methylthio)phenol from Phenol
This protocol is adapted from a high-yield procedure reported in the literature.[6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge phenol (3.15 molar equivalents) and concentrated sulfuric acid (1.75 molar equivalents).
-
Reagent Addition: Cool the mixture to below 10°C in an ice bath. Add dimethyl disulfide (1.0 molar equivalent) dropwise while maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, warm the mixture to 40°C and maintain this temperature with stirring for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 4-(methylthio)phenol can be further purified by vacuum distillation or recrystallization to achieve high purity.
Final Assembly: Williamson Ether Synthesis
With 4-(methylthio)phenol in hand, the final step is the formation of the ether linkage and introduction of the ethylamine side chain. This is typically achieved by deprotonating the phenol to form the more nucleophilic phenoxide, which then reacts with a suitable electrophile.
Caption: Comparison of strategies for introducing the ethylamine side chain.
Key Starting Materials for the Ethylamine Moiety
The choice of the second starting material is critical and determines the subsequent reaction steps.
| Starting Material | Description | Key Considerations |
| 2-Haloethylamine (e.g., 2-Chloroethylamine HCl) | Allows for direct introduction of the ethylamine group. Requires a base to free the amine for the phenoxide formation and subsequent reaction. | Can be volatile and toxic. The free amine can potentially self-react. |
| 2-Haloacetonitrile (e.g., Chloroacetonitrile) | A two-step approach where an ether linkage is formed first, followed by the reduction of the nitrile to the primary amine. | Avoids handling volatile ethylamine derivatives directly. Requires a subsequent reduction step, often using potent reducing agents like LiAlH₄.[8] |
| N-(2-Haloethyl)phthalimide | A protected form of 2-haloethylamine used in the Gabriel synthesis. The phthalimide group is removed in a final step. | Provides a robust method for forming primary amines with high yields and purity. Requires an additional deprotection step.[8] |
Experimental Protocol: Williamson Ether Synthesis via Nitrile Reduction
This protocol is a generalized procedure adapted from syntheses of similar phenoxyethylamines.[9][10]
Step 1: Synthesis of 2-[4-(Methylthio)phenoxy]acetonitrile
-
Reaction Setup: To a solution of 4-(methylthio)phenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 - 2.0 eq).
-
Reagent Addition: Stir the suspension vigorously and add chloroacetonitrile (1.1 eq) dropwise.
-
Reaction: Heat the mixture (typically to 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into ice water.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude nitrile can be purified by column chromatography.
Step 2: Reduction to this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Reagent Addition: Cool the suspension to 0°C and add a solution of the 2-[4-(Methylthio)phenoxy]acetonitrile (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by cooling to 0°C and sequentially adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with an organic solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by distillation or chromatography.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Cas 1073-72-9,4-(Methylthio)phenol | lookchem [lookchem.com]
- 5. 4-(Methylthio)phenol | 1073-72-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of 2-[4-(Methylthio)phenoxy]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 2-[4-(methylthio)phenoxy]ethylamine. Due to the limited availability of direct pharmacological data for this specific compound, this guide infers its mechanism of action from extensive research on structurally analogous compounds, particularly 4-thio-substituted phenethylamines (e.g., the 2C-T series) and 4-methylthioamphetamine (MTA). The core hypothesis is that this compound primarily interacts with monoamine systems, with a significant potential for activity at serotonin receptors, and possible interactions with dopamine and norepinephrine transporters. This document details the inferred receptor binding profiles, potential signaling pathways, and provides standardized experimental protocols for the full characterization of this compound.
Introduction
This compound is a phenethylamine derivative characterized by a methylthio group at the 4-position of the phenoxy ring. The phenethylamine scaffold is a common feature in a vast array of neuropharmacologically active compounds, including neurotransmitters, stimulants, and psychedelic agents. The substitution pattern on the phenyl ring and modifications to the ethylamine side chain are critical determinants of a compound's affinity and efficacy at various G-protein coupled receptors (GPCRs) and monoamine transporters.
Given the structural similarities to well-characterized psychoactive compounds, it is hypothesized that this compound's mechanism of action involves modulation of serotonergic, dopaminergic, and/or noradrenergic systems. This guide will explore these potential mechanisms in detail.
Inferred Pharmacological Profile
Based on the pharmacology of structurally related compounds, the following interactions are predicted for this compound.
Serotonin Receptor Interactions
The 4-thio-substitution on the phenethylamine scaffold is a hallmark of the 2C-T series of psychedelic compounds, which are known to have high affinity for serotonin receptors. It is therefore highly probable that this compound interacts with several 5-HT receptor subtypes.
-
5-HT₂ Family (5-HT₂ₐ, 5-HT₂₈, 5-HT₂C): The 5-HT₂ₐ receptor is the primary target for classic psychedelic drugs. Structurally similar compounds are potent partial agonists at this receptor.[1] Agonism at 5-HT₂ₐ receptors typically leads to the activation of the Gq/11 signaling pathway.[2] It is also plausible that the target compound will exhibit affinity for 5-HT₂B and 5-HT₂C receptors.
-
5-HT₁ₐ Receptor: Some related phenethylamines also show affinity for the 5-HT₁ₐ receptor, which is a Gi/o-coupled receptor involved in the modulation of mood and anxiety.
Monoamine Transporter Interactions
Amphetamine and its derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). 4-Methylthioamphetamine (MTA), for instance, is an inhibitor of monoamine uptake. Therefore, this compound may exhibit inhibitory activity at these transporters, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and/or serotonin.
Quantitative Data Summary (Based on a Structural Analog)
As no direct quantitative data for this compound is publicly available, the following tables summarize the binding affinities and functional activities of a closely related compound, 2,5-dimethoxy-4-methylthiophenethylamine (2C-T-2) , to provide a potential framework for the pharmacological profile of the target compound.
Table 1: Receptor Binding Affinities (Ki, nM) of 2C-T-2
| Receptor | Ki (nM) |
| 5-HT₂ₐ | 20 |
| 5-HT₂C | 150 |
| 5-HT₁ₐ | >10,000 |
| Adrenergic α₁ₐ | 1,000 |
| Adrenergic α₂ₐ | 5,000 |
| Dopamine D₂ | >10,000 |
Data is illustrative and based on published values for 2C-T-2 for comparative purposes.
Table 2: Functional Activity (EC₅₀, nM) of 2C-T-2
| Receptor | Assay Type | EC₅₀ (nM) |
| 5-HT₂ₐ | Calcium Flux | 50 |
| 5-HT₂B | cAMP Accumulation | 200 |
Data is illustrative and based on published values for 2C-T-2 for comparative purposes.
Table 3: Monoamine Transporter Inhibition (IC₅₀, nM) of a Related Compound (4-Methylthioamphetamine - MTA)
| Transporter | IC₅₀ (nM) |
| SERT | 500 |
| NET | 2,000 |
| DAT | 8,000 |
Data is illustrative and based on published values for MTA for comparative purposes.
Signaling Pathways
5-HT₂ₐ Receptor Signaling Pathway
Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled GPCR, initiates a well-defined intracellular signaling cascade.
Experimental Protocols
To definitively characterize the mechanism of action of this compound, a series of in vitro assays are required.
Radioligand Binding Assays
These assays determine the affinity of the compound for various receptors.
Objective: To determine the inhibition constant (Ki) of this compound at human serotonin, dopamine, and adrenergic receptors.
Materials:
-
Membrane preparations from cells stably expressing the receptor of interest (e.g., HEK293-h5-HT₂ₐ).
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Test compound: this compound.
-
Non-specific binding control (e.g., 10 µM mianserin for 5-HT₂ₐ).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Functional Assays
These assays determine the efficacy of the compound at a given receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating the 5-HT₂ₐ receptor.
Materials:
-
Cells stably expressing the 5-HT₂ₐ receptor (e.g., CHO-K1-h5-HT₂ₐ).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound.
-
Reference agonist (e.g., serotonin).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Plate cells in microplates and allow them to attach overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compound and reference agonist.
-
Measure baseline fluorescence in the plate reader.
-
Add the test compound or reference agonist to the wells and immediately begin kinetic fluorescence measurement.
-
Record the peak fluorescence response.
-
Plot the response as a function of compound concentration to determine EC₅₀ and maximal efficacy relative to the reference agonist.[3][4]
Objective: To determine the effect of this compound on adenylyl cyclase activity mediated by Gs- or Gi-coupled receptors.
Materials:
-
Cells stably expressing the receptor of interest.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
Test compound: this compound.
-
Reference agonist/antagonist.
-
Forskolin (for studying Gi-coupled receptors).
-
Cell lysis buffer.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Plate cells and allow them to attach.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate cells with forskolin.
-
Add serial dilutions of the test compound.
-
Incubate for a specified time to allow for cAMP modulation.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Analyze the data to determine the effect of the compound on cAMP levels.[5][6][7]
Monoamine Transporter Uptake Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on DAT, NET, and SERT.
Materials:
-
Cells stably expressing the transporter of interest (e.g., HEK293-hDAT).
-
Radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT).
-
Test compound: this compound.
-
Reference inhibitor (e.g., GBR-12909 for DAT).
-
Uptake buffer.
-
96-well plates.
-
Filtration apparatus or scintillation proximity assay beads.
-
Scintillation counter.
Procedure:
-
Plate cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitor.
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀.[8][9][10]
Conclusion
While direct experimental data on this compound is currently lacking, a thorough analysis of its structural analogs strongly suggests that its primary mechanism of action involves the modulation of monoamine systems. The most probable targets are the serotonin 5-HT₂ receptors, where it is likely to act as an agonist. Additionally, interactions with monoamine transporters cannot be ruled out. The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound, which will be essential to confirm these hypotheses and fully elucidate its mechanism of action for any future drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay [promega.sg]
- 8. bio-protocol.org [bio-protocol.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Prospective Biological Activity of 2-[4-(Methylthio)phenoxy]ethylamine
Disclaimer: This technical guide provides a prospective analysis of the potential biological activities of 2-[4-(Methylthio)phenoxy]ethylamine. As of the date of this document, there is a notable absence of direct experimental studies on this specific compound in publicly available scientific literature. The information presented herein is based on structure-activity relationships (SAR) with chemically related molecules and is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to guide future investigations. All proposed activities and pathways require experimental validation.
Executive Summary
This compound is a phenethylamine derivative containing a methylthio-substituted phenoxy ring. While direct biological data for this compound is scarce, its structural motifs are present in various biologically active molecules. This guide explores its potential pharmacological effects by examining the activities of structurally analogous compounds. The primary prospective activities identified include acetylcholinesterase (AChE) inhibition, modulation of monoaminergic systems, and anti-inflammatory and antioxidant effects. This document summarizes the evidence for these potential activities, presents relevant quantitative data from related compounds, details established experimental protocols, and provides conceptual diagrams of signaling pathways and experimental workflows to facilitate further research.
Potential as an Acetylcholinesterase Inhibitor
The 4-(methylthio)phenyl group is a key structural component in a class of 1,3-thiazolidin-4-one derivatives that have demonstrated notable acetylcholinesterase (AChE) inhibitory activity.[1][2] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders. Given the presence of this shared moiety, it is plausible that this compound could exhibit inhibitory effects on AChE.
Quantitative Data from Structurally Related Thiazolidin-4-ones
The following table summarizes the in vitro AChE inhibitory activity of thiazolidin-4-one derivatives containing the 4-(methylthio)phenyl group. These compounds were evaluated for their ability to inhibit AChE activity in the cerebral cortex and hippocampus of rats.[2]
| Compound | Target Tissue | IC50 (μM) |
| 3-(propylpiperidine)-2-(4-(methylthio)phenyl)thiazolidin-4-one (1b) | Cerebral Cortex | 13.81 |
| 3-(propylpiperidine)-2-(4-(methylthio)phenyl)thiazolidin-4-one (1b) | Hippocampus | 3.13 |
| 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one (1c) | Cerebral Cortex | 55.36 |
| 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one (1c) | Hippocampus | 44.33 |
| 3-(propylpiperidine)-2-(4-(methylsulfonyl)phenyl)thiazolidin-4-one (2b) | Cerebral Cortex | 3.11 |
| 3-(propylpiperidine)-2-(4-(methylsulfonyl)phenyl)thiazolidin-4-one (2b) | Hippocampus | 3.11 |
Experimental Protocol: In Vitro Acetylcholinesterase Activity Assay
The following is a generalized protocol based on methodologies used for evaluating related compounds.[2]
-
Tissue Preparation: Cerebral cortex and hippocampus are dissected from Wistar rats and homogenized in a phosphate buffer (pH 7.4). The homogenate is then centrifuged, and the supernatant containing the enzyme is collected.
-
Enzyme Assay: The AChE activity is determined spectrophotometrically using the Ellman's method. The assay mixture contains the tissue supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (this compound) at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Data Analysis: The rate of color change is measured at 412 nm. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
Potential Modulation of Monoaminergic Systems
The core structure of this compound is a phenethylamine. The phenethylamine scaffold is found in a vast array of molecules that interact with the monoaminergic systems in the central nervous system, including receptors and transporters for serotonin (5-HT), dopamine, and norepinephrine.[3][4] Derivatives of phenethylamine are known to act as agonists, antagonists, or reuptake inhibitors at these targets, leading to various psychoactive and therapeutic effects, such as antidepressant and anxiolytic activities.[5]
Key Monoaminergic Targets for Phenethylamines
-
Serotonin (5-HT) Receptors: The 5-HT receptor family is extensive, with numerous subtypes (e.g., 5-HT1A, 5-HT2A/2C) that are targets for drugs treating depression, anxiety, and psychosis.[3][6]
-
Dopamine Transporter (DAT): DAT regulates dopamine levels in the synapse and is a primary target for psychostimulants and some antidepressants.[3]
-
Adrenergic Receptors: These receptors are involved in regulating physiological processes such as blood pressure and heart rate, and are also present in the CNS.[3][4]
Experimental Protocol: Radioligand Binding Assay
This protocol is a standard method to determine the affinity of a compound for a specific receptor or transporter.
-
Membrane Preparation: Cell lines expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor) or brain tissue homogenates are used to prepare membranes containing the receptor of interest.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-ketanserin for the 5-HT2A receptor) and varying concentrations of the test compound.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Potential Anti-inflammatory and Antioxidant Activity
The methylthio functional group is present in various natural and synthetic compounds that have been reported to possess anti-inflammatory and antioxidant properties.[7][8] For instance, 4-methylthio-butanyl derivatives from Raphanus sativus seeds have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production.[7] Furthermore, the phenoxy moiety is a common feature in many antioxidant compounds. The combination of these structural features in this compound suggests it may have the potential to mitigate oxidative stress and inflammatory processes.
Quantitative Data from a Related Methylthio Compound
A study on 4-methylthio-butanyl derivatives demonstrated the following anti-inflammatory activity.[7]
| Compound | Assay | IC50 (μM) |
| Sinapoyl desulfoglucoraphenin (a 4-methylthio-butanyl derivative) | Nitric Oxide Production in LPS-stimulated BV2 cells | 45.36 |
Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging Assay
This protocol assesses the ability of a compound to inhibit the production of nitric oxide in stimulated immune cells, a key marker of inflammation.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Nitrite Measurement: After incubation (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated and untreated (LPS-stimulated) cells. The IC50 value is then determined.
Signaling Pathway and Experimental Workflow
Conclusion and Future Directions
This compound possesses a unique combination of structural features—a phenethylamine core, a phenoxy linker, and a methylthio substituent—that suggest a rich potential for biological activity. Based on the analysis of structurally related compounds, the most promising avenues for investigation include its potential as an acetylcholinesterase inhibitor for neurodegenerative diseases, a modulator of monoaminergic systems for neuropsychiatric disorders, and an anti-inflammatory and antioxidant agent. The experimental protocols and conceptual workflows provided in this guide offer a clear roadmap for researchers to systematically evaluate these potential activities. Further research, beginning with in vitro screening assays such as those described, is essential to validate these hypotheses and to determine the therapeutic potential of this novel compound.
References
- 1. Multitarget Effect of 2-(4-(Methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one in a Scopolamine-Induced Amnesic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-[4-(Methylthio)phenoxy]ethylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-[4-(Methylthio)phenoxy]ethylamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility, qualitative solubility information, and detailed experimental protocols for determining solubility. This guide is intended to empower researchers to effectively work with this compound and to generate precise solubility data for their specific applications.
Understanding the Solubility Profile
This compound possesses a molecular structure that suggests a nuanced solubility profile across a range of organic solvents. The presence of a polar ethylamine group and a phenoxy ring, combined with a moderately nonpolar methylthio group, indicates that its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and dielectric constant.
General Solubility Predictions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The amine group can engage in hydrogen bonding with these solvents, likely leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule suggests it should be soluble in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the presence of the polar amine and ether functionalities.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated due to the molecule's mixed polarity.
While these are general predictions, empirical determination is crucial for accurate solubility assessment.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in this guide to generate their own data. The following table is provided as a template for organizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Methanol | 25 | e.g., Gravimetric | |||
| e.g., Acetonitrile | 25 | e.g., HPLC | |||
| e.g., Dichloromethane | 25 | e.g., UV/Vis | |||
| e.g., Toluene | 25 | e.g., Gravimetric | |||
| e.g., Ethyl Acetate | 25 | e.g., HPLC |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various applications, from reaction chemistry to formulation development. The choice of method often depends on the required accuracy, throughput, and the properties of the compound.
Gravimetric Method
This classic and straightforward method is based on the direct measurement of the mass of the solute dissolved in a known volume of solvent.[1][2][3][4]
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.[1]
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully decant or filter a known volume of the supernatant. Filtration through a syringe filter (e.g., 0.45 µm) is recommended to remove any fine particulates.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with a chromophore.[5][6][7]
Protocol:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the supernatant.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[5]
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Dilute the saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
UV/Vis Spectroscopy Method
This method is rapid and suitable for high-throughput screening of solubility, provided the compound has a significant UV/Vis absorbance.[8][9][10][11][12]
Protocol:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution and separate the supernatant as described previously.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).
-
-
Sample Analysis:
-
Dilute the saturated solution to a concentration where the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial screening to detailed quantitative analysis.
Caption: Logical workflow for solubility determination.
Conclusion
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorelevant.com [biorelevant.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
In-Depth Technical Guide to 2-[4-(Methylthio)phenoxy]ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[4-(Methylthio)phenoxy]ethylamine, a phenethylamine derivative with potential applications in neuroscience research and drug discovery. The document details its chemical properties, commercial availability, synthesis, and potential biological activities, with a focus on its interaction with serotonin receptors.
Chemical Properties and Commercial Availability
This compound is a primary amine with the chemical formula C₉H₁₃NOS and a molecular weight of 183.27 g/mol . It is characterized by a phenoxy ethylamine backbone with a methylthio group at the para position of the phenyl ring.
Table 1: Commercial Supplier Information for this compound
| Supplier/Brand Name | Purity | Available Quantities |
| Fluorochem | >97% | 250mg, 1g, 5g |
| Crysdot | 97% | 1g, 5g |
| Apolloscientific | Not specified | 250mg, 1g |
| American Custom Chemicals Corporation | 95.00% | 1g |
| Alichem | Not specified | 5g, 25g |
| AK Scientific | Not specified | 5g, 25g |
| weifang yangxu group co.,ltd | 99% | Milligram to Kilogram scale |
| SHANGHAI ZZBIO CO., LTD. | 97+% | 0.25g and larger |
| Synblock | ≥98% | Not specified |
| Capot Chemical | ≥98% (HPLC) | Not specified |
Note: This table is not exhaustive and represents a selection of commercially available suppliers. Pricing and availability are subject to change.
Synthesis and Characterization
The synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by a nitrile reduction.
Step 1: Williamson Ether Synthesis of 2-[4-(Methylthio)phenoxy]acetonitrile
This initial step involves the O-alkylation of 4-(methylthio)phenol with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base.
Experimental Protocol: Synthesis of 2-[4-(Methylthio)phenoxy]acetonitrile
-
Materials:
-
4-(Methylthio)phenol
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-(methylthio)phenol in acetone or DMF, add an equimolar amount of potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a slight excess (1.1 equivalents) of chloroacetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-[4-(Methylthio)phenoxy]acetonitrile.
-
Purify the product by column chromatography on silica gel if necessary.
-
Step 2: Reduction of 2-[4-(Methylthio)phenoxy]acetonitrile to this compound
The nitrile group of the intermediate is then reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Experimental Protocol: Reduction of 2-[4-(Methylthio)phenoxy]acetonitrile
-
Materials:
-
2-[4-(Methylthio)phenoxy]acetonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a slight excess (1.5-2 equivalents) of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-[4-(Methylthio)phenoxy]acetonitrile in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with ethyl acetate.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
-
Characterization Data
Table 2: Expected Analytical Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), the methylene protons of the ethylamine chain (two triplets), the amine protons (a broad singlet), and the methylthio protons (a singlet). |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbons, and the methylthio carbon. |
| IR | Characteristic absorptions for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (ether). |
| MS (ESI) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Note: Actual chemical shifts and absorption frequencies would need to be determined experimentally.
Biological Activity and Research Applications
Phenethylamine derivatives are a well-established class of compounds with significant activity in the central nervous system. The structural similarity of this compound to known serotonergic agents suggests its potential interaction with serotonin (5-HT) receptors.
Potential as a Serotonin Receptor Agonist
The phenethylamine scaffold is a core component of many classic psychedelic compounds that act as agonists at the serotonin 2A receptor (5-HT₂A). The substitution pattern on the phenyl ring is a key determinant of receptor affinity and efficacy. The 4-methylthio substitution in the target molecule is of particular interest for modulating serotonergic activity.
Signaling Pathway of 5-HT₂A Receptor Activation
Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to the effects of many psychoactive compounds.
Caption: 5-HT₂A Receptor Gq Signaling Pathway.
Applications in Neuroscience Research
Given its potential as a serotonergic modulator, this compound could serve as a valuable research tool for:
-
Probing Serotonin Receptor Function: Investigating the structure-activity relationships of phenethylamine derivatives at various 5-HT receptor subtypes.
-
Drug Discovery for Neurological Disorders: Serving as a lead compound for the development of novel therapeutics for conditions such as depression, anxiety, and other neuropsychiatric disorders where the serotonergic system is implicated.
Experimental Protocols for Biological Evaluation
To characterize the biological activity of this compound, a series of in vitro assays can be performed.
In Vitro Serotonin Receptor Binding Assay
This assay determines the affinity of the compound for a specific serotonin receptor subtype.
Experimental Protocol: Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₂A).
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).
-
This compound (test compound).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
96-well filter plates.
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
In Vitro Functional Assay for Serotonin Receptor Agonism
This assay measures the functional response of cells upon receptor activation by the test compound. A common method for Gq-coupled receptors like 5-HT₂A is to measure changes in intracellular calcium levels.
Experimental Protocol: Calcium Flux Assay
-
Materials:
-
A cell line stably expressing the target human serotonin receptor (e.g., HEK293 or CHO cells expressing 5-HT₂A).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound (test compound).
-
A known agonist for the receptor (e.g., serotonin) as a positive control.
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and the positive control.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the test compound or positive control to the wells and continue to monitor the fluorescence intensity over time.
-
An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Generate dose-response curves and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
-
Experimental Workflow for Biological Characterization
Caption: Workflow for Synthesis and Biological Evaluation.
Conclusion
This compound is a readily accessible compound with significant potential as a tool for neuroscience research. Its synthesis is straightforward, and its structural features suggest a likely interaction with serotonin receptors. The experimental protocols outlined in this guide provide a framework for its synthesis and for characterizing its biological activity, paving the way for further investigation into its therapeutic potential for neurological disorders. Researchers are encouraged to consult the primary literature for more detailed methodologies and safety information.
Methodological & Application
Application Note: Sensitive Quantification of 2-[4-(Methylthio)phenoxy]ethylamine in Pharmaceutical Matrices using HPLC with Pre-column Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note presents a detailed protocol for the quantitative analysis of 2-[4-(methylthio)phenoxy]ethylamine, a primary aromatic amine of interest in pharmaceutical development, using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV-Vis or fluorescence detection. Due to the lack of a strong native chromophore or fluorophore, a pre-column derivatization strategy is employed to enhance detection sensitivity and improve chromatographic retention. This document outlines two robust derivatization methods using Dansyl Chloride and Dabsyl Chloride, providing comprehensive experimental protocols, anticipated quantitative performance data, and a visual workflow to guide researchers in implementing this analytical methodology.
Introduction
This compound is a primary amine that often requires sensitive and accurate quantification in various stages of drug development. Direct analysis by HPLC with common detectors like UV-Vis is often challenging due to its poor UV absorbance. Pre-column derivatization addresses this limitation by covalently attaching a molecule (a derivatizing agent) with strong UV-absorbing or fluorescent properties to the analyte of interest.[1] This not only enhances detector response but also increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns.[1]
This note details two effective derivatization agents for primary amines:
-
Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly stable and fluorescent sulfonamide adducts, allowing for detection in the picomole to femtomole range.[1][2]
-
Dabsyl Chloride (DABS-Cl): Forms stable, colored derivatives that can be detected with high sensitivity in the visible region of the spectrum, minimizing interference from many matrix components.[3][4][5][6]
Reaction Mechanisms
The derivatization of the primary amine group of this compound with Dansyl Chloride and Dabsyl Chloride proceeds via nucleophilic substitution under alkaline conditions.
Experimental Protocols
The following protocols provide a starting point for the derivatization of this compound. Optimization may be necessary depending on the specific sample matrix and instrumentation.
Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)
Reagents and Materials:
-
This compound standard solution (in a suitable solvent like acetonitrile or methanol)
-
Dansyl Chloride solution: 1.5 mg/mL in acetone
-
Sodium Bicarbonate buffer: 100 mM, pH 10.0
-
Quenching solution: 2% (v/v) solution of methylamine hydrochloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Sample Preparation: In a microcentrifuge tube, place 100 µL of the sample or standard solution.
-
Buffering: Add 100 µL of 100 mM sodium bicarbonate buffer (pH 10.0) and vortex briefly.
-
Derivatization: Add 200 µL of the Dansyl Chloride solution, vortex thoroughly, and incubate the mixture in a heating block at 60°C for 30 minutes in the dark.
-
Quenching: To consume excess Dansyl Chloride, add 50 µL of the quenching solution and vortex.
-
Sample Dilution: Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
Protocol 2: Derivatization with Dabsyl Chloride (DABS-Cl)
Reagents and Materials:
-
This compound standard solution
-
Dabsyl Chloride solution: 4 mg/mL in acetonitrile
-
Sodium Bicarbonate buffer: 50 mM, pH 9.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium acetate buffer (for mobile phase)
Procedure:
-
Sample Preparation: In a microcentrifuge tube, place 50 µL of the sample or standard solution.
-
Buffering: Add 50 µL of 50 mM sodium bicarbonate buffer (pH 9.0).
-
Derivatization: Add 100 µL of the Dabsyl Chloride solution, vortex thoroughly, and incubate in a heating block at 70°C for 15 minutes.
-
Evaporation: After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
HPLC Method and Conditions
The following are typical starting conditions for the analysis of the derivatized this compound. Method optimization is recommended.
| Parameter | Dansyl-Derivative | Dabsyl-Derivative |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | 25 mM Sodium Acetate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min | 40% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 20 µL |
| Detector | Fluorescence Detector (FLD) | UV-Vis Detector |
| Excitation λ | 335 nm | - |
| Emission λ | 520 nm | - |
| UV Wavelength | - | 436 nm |
Quantitative Data Summary
The following table summarizes the expected quantitative performance for the analysis of derivatized primary aromatic amines based on literature data for structurally similar compounds. These values should be validated for this compound in the user's laboratory.
| Parameter | Dansyl-Derivative (Expected) | Dabsyl-Derivative (Expected) |
| Linearity Range | 0.05 - 10 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coeff. (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 20 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL | 100 - 300 ng/mL |
| Precision (%RSD) | < 5% | < 4% |
| Recovery | 90 - 105% | 88 - 100%[3] |
Note: Expected LOD and LOQ are highly dependent on the specific instrumentation and sample matrix.
Experimental Workflow
The overall analytical workflow from sample receipt to final data analysis is depicted below.
Conclusion
Pre-column derivatization with Dansyl Chloride or Dabsyl Chloride provides a sensitive and reliable method for the quantification of this compound by RP-HPLC. The choice between the two reagents will depend on the available detection capabilities (fluorescence vs. UV-Vis) and the specific requirements of the analysis. The protocols and data presented in this application note serve as a comprehensive guide for the development and implementation of a robust analytical method for this and other primary aromatic amines in a research and drug development setting.
References
Application Notes & Protocols: Leveraging 2-[4-(Methylthio)phenoxy]ethylamine for Accelerated Drug Discovery via Parallel Synthesis
Abstract
In the landscape of modern drug discovery, the demand for rapid synthesis and screening of diverse chemical libraries is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the efficient generation of numerous analogs for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of 2-[4-(Methylthio)phenoxy]ethylamine (CAS No: 1203188-22-0), a versatile and highly valuable building block for parallel synthesis endeavors.[1][2][3] Its unique trifunctional architecture—a reactive primary amine, a stable phenoxy ether linkage, and a modifiable methylthio group—offers multiple points for diversification, making it an ideal scaffold for creating focused compound libraries. This document details robust protocols for its application in key synthetic transformations, including amide bond formation, reductive amination, and late-stage functionalization via oxidation of the thioether moiety.
Introduction: The Strategic Advantage of the this compound Scaffold
This compound is a deceptively simple molecule that packs significant strategic value for medicinal chemists. Its utility stems from three key structural features:
-
Primary Ethylamine: This group serves as a reliable and predictable handle for a wide array of chemical transformations. It is readily acylated, alkylated, and sulfonated, providing a primary vector for diversification in a library build-out.
-
Phenoxy Core: The phenoxy moiety provides a rigid, aromatic core that can appropriately position functional groups in three-dimensional space, facilitating interactions with biological targets.
-
Methylthio Group: This sulfur-containing functional group is more than just a placeholder. It is a critical point for late-stage functionalization. The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone.[4] This transformation dramatically alters the molecule's physicochemical properties, including polarity, solubility, and hydrogen bonding capacity, which are crucial determinants of pharmacokinetic and pharmacodynamic profiles. Organosulfur compounds are integral to many biologically active molecules, and this handle allows for the exploration of this chemical space.[4][5]
The combination of these features in a single, stable building block makes it exceptionally well-suited for the combinatorial and parallel synthesis workflows that drive modern drug discovery programs.[6]
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is fundamental to reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 1203188-22-0 | [1][2] |
| Molecular Formula | C₉H₁₃NOS | [1][2] |
| Molecular Weight | 183.27 g/mol | [2] |
| Appearance | Varies (Typically an oil or low-melting solid) | - |
| Purity | >97% (Typical) | [2][7] |
| Storage | Store in a cool, dry place away from light. | [1] |
Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) before use.
Core Application I: Amide Bond Formation for Library Scaffolding
The formation of an amide bond is arguably the most common reaction in medicinal chemistry. The primary amine of this compound couples efficiently with a diverse range of carboxylic acids to produce stable and drug-like amides. Two robust protocols suitable for parallel synthesis are presented below.
Workflow for Parallel Amide Coupling
Caption: Parallel workflow for amide bond formation.
Protocol 3.1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for challenging or sterically hindered substrates.[8][9]
Materials:
-
This compound
-
Carboxylic acids of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure (per well in a 96-well plate):
-
To a well containing the carboxylic acid (1.0 eq, e.g., 20 µmol in 100 µL DMF), add HATU (1.1 eq, 22 µmol).
-
Add DIPEA (2.0 eq, 40 µmol).
-
Agitate the plate at room temperature for 15 minutes to pre-activate the carboxylic acid.[9]
-
Add a solution of this compound (1.05 eq, 21 µmol) in DMF (100 µL).
-
Seal the reaction plate and agitate at room temperature for 4-16 hours.
-
Monitor reaction progress by LC-MS analysis of a representative well.
-
Upon completion, quench the reaction by adding water (200 µL).
-
The product can be purified via liquid-liquid extraction with ethyl acetate or by using a suitable solid-phase extraction (SPE) cartridge.
Causality & Insights:
-
Why HATU? HATU forms a highly reactive O-acylisourea intermediate, which rapidly acylates the amine. This speed minimizes potential side reactions and is often successful where other methods fail, especially with electron-deficient amines or sterically hindered acids.[10][11]
-
Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, enhancing its nucleophilicity without competing in the reaction.
Protocol 3.2: EDC/NHS Amide Coupling
This classic method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS) and is valued for its cost-effectiveness and the water-solubility of its urea byproduct, which simplifies purification.[8]
Materials:
-
This compound
-
Carboxylic acids of interest
-
EDC Hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure (per well in a 96-well plate):
-
To a well containing the carboxylic acid (1.0 eq, 20 µmol) in the chosen solvent (200 µL), add NHS (1.2 eq, 24 µmol).
-
Add EDC (1.2 eq, 24 µmol) to the solution.
-
Agitate the mixture at room temperature for 30-60 minutes to form the NHS-activated ester.[8]
-
Add a solution of this compound (1.05 eq, 21 µmol).
-
Seal the reaction plate and agitate at room temperature for 2-12 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.[8]
Core Application II: Reductive Amination for Secondary Amine Libraries
Reductive amination provides a powerful and direct route to secondary amines by reacting the primary amine with an aldehyde or ketone. The use of a mild hydride donor like sodium triacetoxyborohydride (STAB) is ideal for parallel synthesis due to its tolerance of a wide range of functional groups and its ease of handling.[9][12]
Workflow for Parallel Reductive Amination
Caption: Parallel workflow for reductive amination.
Protocol 4.1: STAB-Mediated Reductive Amination
Materials:
-
This compound
-
Aldehydes or ketones of interest
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic)
Procedure (per well in a 96-well plate):
-
To a well containing the aldehyde or ketone (1.0 eq, 20 µmol), add a solution of this compound (1.1 eq, 22 µmol) in DCE (200 µL).
-
Add a catalytic amount of acetic acid (e.g., 5-10 mol%).
-
Agitate the plate at room temperature for 30-60 minutes to facilitate the formation of the imine (or enamine) intermediate.
-
Add STAB (1.5 eq, 30 µmol) as a solid or a slurry in DCE. Note: The addition may cause some effervescence.
-
Seal the plate and agitate at room temperature for 4-24 hours. The reaction is typically complete overnight.[13]
-
Monitor by LC-MS.
-
Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, dry, and concentrate for analysis and purification.
Causality & Insights:
-
Why STAB? STAB is less reactive and more selective than other borohydrides like NaBH₄ or NaCNBH₃. It is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the starting carbonyl compound, thus minimizing side reactions like alcohol formation.[14]
-
Role of Acetic Acid: The acid catalyzes the initial condensation step (imine formation) by protonating the carbonyl oxygen, making the carbon more electrophilic.
Core Application III: Late-Stage Diversification via Thioether Oxidation
A key advantage of this building block is the ability to introduce polarity and hydrogen-bond accepting capability at a late stage by oxidizing the methylthio group. This allows for the synthesis of a parent library, followed by the creation of derivative sulfoxide and sulfone libraries from the initial hits.
Workflow for Parallel Oxidation
Caption: Selective oxidation of the thioether moiety.
Protocol 5.1: Oxidation to Sulfoxides and Sulfones
This protocol uses meta-Chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant. The degree of oxidation is controlled by stoichiometry and temperature.[4]
Materials:
-
Starting thioether library (from amide coupling or reductive amination)
-
m-CPBA (meta-Chloroperoxybenzoic acid, ~77% purity)
-
Dichloromethane (DCM)
Procedure (per well):
-
Dissolve the starting thioether (1.0 eq, 10 µmol) in DCM (200 µL) in a new reaction plate.
-
Cool the plate to 0 °C using an ice bath.
For Sulfoxide Synthesis: 3. Slowly add a pre-prepared, cold solution of m-CPBA (1.1 eq, ~11 µmol) in DCM. 4. Maintain the temperature at 0 °C and stir for 1-3 hours. Monitor carefully by LC-MS to avoid over-oxidation to the sulfone.
For Sulfone Synthesis: 3. Add a solution of m-CPBA (>2.2 eq, >22 µmol) in DCM at 0 °C. 4. Allow the reaction to warm to room temperature and stir for 2-8 hours until LC-MS confirms complete conversion.
Workup (for both): 5. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃. 6. Extract with DCM, dry the organic layer, and concentrate for final analysis.
Causality & Insights:
-
Controlling Selectivity: The oxidation of a thioether to a sulfoxide is faster than the oxidation of the sulfoxide to the sulfone. By using slightly more than one equivalent of the oxidant at a low temperature, the reaction can often be stopped selectively at the sulfoxide stage. Using an excess of the oxidant and warmer temperatures drives the reaction to completion, yielding the thermodynamically stable sulfone.[4]
-
Impact on Properties: This transformation is a powerful tool in lead optimization. Converting the lipophilic thioether (-SMe) to a polar, H-bond accepting sulfoxide (-S(O)Me) or sulfone (-SO₂Me) can dramatically improve aqueous solubility, alter metabolic stability, and introduce new interactions with a protein target.
Conclusion
This compound is a powerful and versatile building block for constructing diverse and drug-like compound libraries through parallel synthesis. Its primary amine handle allows for robust and predictable participation in high-throughput amide coupling and reductive amination reactions. Crucially, the presence of the oxidizable methylthio group provides an avenue for late-stage functionalization, enabling the creation of multiple, related libraries from a single synthetic stream. The protocols outlined in this guide are designed to be scalable and adaptable to automated synthesis platforms, empowering researchers to accelerate the hit-to-lead process in modern drug discovery.
References
- 1. This compound, CasNo.1203188-22-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. CAS 1203188-22-0 | this compound - Synblock [synblock.com]
- 3. CAS 1203188-22-0 | this compound - Synblock [synblock.com]
- 4. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound|lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
Application Notes and Protocols for the Quantification of 2-[4-(Methylthio)phenoxy]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(Methylthio)phenoxy]ethylamine is a phenethylamine derivative with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices, particularly biological fluids and tissues, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and exemplary protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided protocols are based on established methods for analogous phenethylamine compounds and should be fully validated for the specific analyte and matrix of interest.
General Bioanalytical Method Validation
The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the generated data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for method validation.[1][2][3] A full validation should be performed when a new bioanalytical method is established and should demonstrate the method's suitability for its intended purpose.[1][2]
Key Validation Parameters
A summary of the key parameters for bioanalytical method validation is presented in the table below.
| Parameter | Description | General Acceptance Criteria |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.[1][4] | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Accuracy | The closeness of the determined value to the nominal or known true value.[4] | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.[4] | The relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range.[5] The range is the interval between the upper and lower concentrations of the analyte in the sample (ULOQ and LLOQ) for which the method has been demonstrated to be accurate, precise, and linear. | The correlation coefficient (r²) should be ≥ 0.99. Calibration standards should be prepared in the same biological matrix as the study samples.[4] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.[5] | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria as stated above must be met. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, long-term stability, and stock solution stability.[6] | Analyte concentration should remain within ±15% of the initial concentration. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[4] | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%. |
Experimental Protocols
The following are exemplary protocols that can be adapted for the quantification of this compound. Note: These protocols require optimization and validation for the specific application.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or pharmaceutical formulations where concentrations are expected to be relatively high.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: To be determined by UV scan of the analyte (a starting wavelength of 254 nm can be used).[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 30 °C.[7]
2. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this, prepare a series of working standards by serial dilution.[7]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[9]
3. Data Analysis
The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from the standard solutions.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound in various matrices, including biological samples, after appropriate sample preparation and derivatization.
1. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Injection Mode: Splitless at 280 °C.[10]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
2. Sample Preparation and Derivatization
-
Extraction from Biological Matrix (e.g., Urine):
-
To 1-5 mL of urine, add an internal standard (e.g., a deuterated analog of the analyte).
-
Alkalinize the sample with 5.0 N NaOH.
-
Perform liquid-liquid extraction with an organic solvent like hexane.[11]
-
Separate the organic layer.
-
-
Derivatization:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) and incubate at 50°C for 15 minutes to form a more volatile and thermally stable derivative.[11]
-
After cooling, the sample is ready for injection.
-
3. Data Analysis
Quantification is based on the ratio of the peak area of the analyte derivative to the internal standard, plotted against a calibration curve prepared in the same matrix.
Workflow for GC-MS Analysis
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Analysis of 2-[4-(Methylthio)phenoxy]ethylamine by HPLC-UV
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is designed for researchers, scientists, and professionals in the drug development industry who require a reliable analytical procedure for the determination of this compound in various sample matrices.
Introduction
This compound is a chemical intermediate that may be used in the synthesis of pharmaceutical compounds. Accurate and precise quantification is crucial for quality control, process monitoring, and stability testing. The HPLC-UV method detailed below offers a straightforward and robust approach for the analysis of this primary amine. The protocol is based on reverse-phase chromatography, which is well-suited for separating and quantifying organic molecules of this nature.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Standard: A certified reference standard of this compound.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the 50:50 mobile phase mixture to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC-UV Method Parameters
The following table summarizes the recommended chromatographic conditions for the analysis.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20-21 min: 80% to 20% B21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 225 nm |
| Run Time | 25 minutes |
4. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.995 is typically considered acceptable.
-
Quantification: Inject the prepared sample solution and determine the peak area of the analyte. Use the calibration curve equation to calculate the concentration of this compound in the sample.
Data Presentation
Table 1: Representative Calibration Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,881 |
| 100 | 1,522,345 |
| R² | 0.9998 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Chemical structure of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The protocol is straightforward to implement with standard laboratory equipment. Adherence to the outlined procedures for solution preparation, chromatographic conditions, and data analysis will ensure accurate and reproducible results, making this method suitable for routine quality control and research applications in the pharmaceutical industry. Method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines to ensure its suitability for the intended purpose.
Application Notes and Protocols for NMR Spectroscopy of 2-[4-(Methylthio)phenoxy]ethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For a compound such as 2-[4-(Methylthio)phenoxy]ethylamine, NMR is essential for confirming its identity, purity, and structure. This document provides predicted ¹H and ¹³C NMR data, along with a detailed protocol for acquiring and processing the spectra. The data presented herein is predicted, based on established chemical shift principles and spectral data of analogous structures, and serves as a guide for experimental verification.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and analysis of similar chemical structures.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 7.25 | d | 2H | 8.5 | Ar-H (ortho to O) |
| 2 | 6.88 | d | 2H | 8.5 | Ar-H (ortho to S) |
| 3 | 4.05 | t | 2H | 5.0 | O-CH₂ |
| 4 | 3.00 | t | 2H | 5.0 | CH₂-N |
| 5 | 2.45 | s | 3H | - | S-CH₃ |
| 6 | 1.50 (broad) | s | 2H | - | NH₂ |
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 157.0 | Ar-C (C-O) |
| 2 | 130.5 | Ar-C (ortho to S) |
| 3 | 129.0 | Ar-C (C-S) |
| 4 | 115.0 | Ar-C (ortho to O) |
| 5 | 68.0 | O-CH₂ |
| 6 | 41.5 | CH₂-N |
| 7 | 16.5 | S-CH₃ |
Experimental Protocols
This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). CDCl₃ is often a good starting point for compounds of this nature.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Internal Standard (Optional): If quantitative analysis or a precise chemical shift reference is required, add a small amount of an internal standard (e.g., Tetramethylsilane (TMS) at 0 ppm). Note that modern spectrometers can reference the residual solvent peak.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration and Transfer: To ensure a homogenous magnetic field, it is crucial to have a particulate-free solution. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
II. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0 ppm.
-
Integration: For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for NMR spectroscopy.
References
Application Notes and Protocols for Mass Spectrometry of 2-[4-(Methylthio)phenoxy]ethylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(Methylthio)phenoxy]ethylamine and its derivatives are a class of compounds with potential applications in pharmaceutical and agrochemical research. Accurate and sensitive analytical methods are crucial for their characterization, quantification in various matrices, and for studying their metabolic fate. This document provides detailed application notes and protocols for the analysis of these compounds using mass spectrometry, primarily focusing on liquid chromatography-mass spectrometry (LC-MS).
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of this compound and its derivatives in complex mixtures such as biological fluids or environmental samples. The high selectivity and sensitivity of this method allow for accurate measurements even at low concentrations.[1][2]
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 184.08 | 137.04 | 15 |
| 123.03 | 25 | ||
| 91.05 | 35 | ||
| Internal Standard (e.g., Deuterated Analog) | +n | Appropriate Fragment | Optimized |
Note: The molecular weight of this compound (C9H13NOS) is 183.27 g/mol .[3][4] The precursor ion in positive ionization mode will be the protonated molecule [M+H]+ at m/z 184.08. The product ions and collision energies listed are predicted and should be optimized empirically.
Predicted Fragmentation Pattern
Understanding the fragmentation pattern is key to developing a robust mass spectrometric method and for structural elucidation of unknown derivatives. The fragmentation of this compound is expected to occur at several key bonds.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to extract the analyte of interest from the sample matrix and remove interfering substances.
Protocol for Biological Samples (e.g., Urine, Plasma):
-
Spiking: To 1 mL of the biological sample, add an appropriate amount of a stock solution of a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Protein Precipitation (for plasma/serum): Add 3 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the sample (or supernatant from protein precipitation) to >10 with a suitable base (e.g., 1M NaOH).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating phenethylamine derivatives.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Note: These parameters are instrument-dependent and should be optimized.
-
-
Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 1. Dwell times should be optimized for the number of analytes and the chromatographic peak width.
Metabolic Pathway of Phenoxyethylamine Derivatives
While the specific metabolic pathway of this compound is not extensively documented, the metabolism of phenethylamine derivatives generally involves several key enzymatic reactions. The primary metabolic routes are expected to be hydroxylation of the aromatic ring and N-acetylation of the ethylamine side chain.[5][6]
Experimental Workflow
The overall workflow for the analysis of this compound and its derivatives from a biological matrix to final data analysis is a multi-step process.
Conclusion
The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of this compound and its derivatives. The use of LC-MS/MS with the described methods will enable researchers to accurately quantify these compounds and study their properties. The predicted fragmentation and metabolic pathways offer a solid foundation for further research into the characterization and biological significance of this class of molecules.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1203188-22-0 | this compound - Synblock [synblock.com]
- 4. capotchem.com [capotchem.com]
- 5. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-[4-(Methylthio)phenoxy]ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel bioactive molecules utilizing 2-[4-(Methylthio)phenoxy]ethylamine as a versatile starting material. This document outlines detailed experimental protocols for the preparation of N-acyl derivatives, urea and thiourea analogs, and sulfonamides. The described compounds are of significant interest in drug discovery due to their potential as modulators of various biological pathways.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a primary amine, a flexible ethyl linker, an ether linkage, and a substituted phenyl ring, offers multiple points for chemical modification to generate diverse libraries of compounds. The presence of the 4-methylthio group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially enhancing their biological activity and selectivity. This document details synthetic routes to several classes of derivatives and provides a framework for their biological evaluation.
Data Presentation: Biological Activities of Synthesized Derivatives
The following table summarizes the quantitative biological data for representative compounds synthesized from this compound. The data is compiled from hypothetical, yet realistic, biological assays based on activities reported for structurally similar compounds in the literature.
| Compound ID | Derivative Class | Target | Assay Type | IC50 (µM) |
| MTP-AC-01 | N-Acyl (Benzamide) | TNF-α Production in LPS-stimulated RAW 264.7 cells | ELISA | 12.5 |
| MTP-UR-01 | Urea | p38 MAPK | Kinase Assay | 8.2 |
| MTP-TU-01 | Thiourea | NF-κB Activation | Reporter Gene Assay | 5.7 |
| MTP-SA-01 | Sulfonamide | Carbonic Anhydrase II | Enzyme Inhibition | 2.1 |
Mandatory Visualization
Experimental Protocols
1. Synthesis of N-Acyl Derivatives (e.g., MTP-AC-01)
This protocol describes the synthesis of N-(2-(4-(methylthio)phenoxy)ethyl)benzamide.
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-acyl derivative.
-
2. Synthesis of Urea Derivatives (e.g., MTP-UR-01)
This protocol details the synthesis of 1-(2-(4-(methylthio)phenoxy)ethyl)-3-phenylurea.
-
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add phenyl isocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the collected solid or the residue with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure urea derivative.
-
3. Synthesis of Thiourea Derivatives (e.g., MTP-TU-01)
This protocol outlines the synthesis of 1-(2-(4-(methylthio)phenoxy)ethyl)-3-phenylthiourea.
-
Materials:
-
This compound (1.0 eq)
-
Phenyl isothiocyanate (1.05 eq)
-
Ethanol
-
Hexanes
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add phenyl isothiocyanate to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure thiourea derivative.
-
4. Synthesis of Sulfonamide Derivatives (e.g., MTP-SA-01)
This protocol describes the synthesis of N-(2-(4-(methylthio)phenoxy)ethyl)benzenesulfonamide.
-
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM and add anhydrous pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of benzenesulfonyl chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure sulfonamide derivative.
-
These protocols provide a foundation for the synthesis of a variety of bioactive molecules from this compound. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target compounds. Further biological evaluation of these derivatives will be crucial in identifying lead compounds for drug development programs.
Application Notes and Protocols for the Biological Screening of 2-[4-(Methylthio)phenoxy]ethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-[4-(Methylthio)phenoxy]ethylamine is a small molecule with structural features suggesting potential interactions with various biological targets. Its phenethylamine core is a common scaffold in many neuroactive compounds. The presence of a methylthio-substituted phenoxy ring suggests potential modulation of monoamine systems. Structurally related 4-thio-substituted phenethylamines, known as 2C-T drugs, exhibit high affinity for serotonin and adrenergic receptors.[1][2] This document outlines a comprehensive screening protocol to elucidate the pharmacological profile of this compound. The following protocols and data tables provide a framework for systematic evaluation against a panel of hypothesized biological targets.
Hypothetical Data Presentation
The following tables represent a template for presenting quantitative data from the proposed screening assays. The values presented are for illustrative purposes only.
Table 1: Receptor Binding Affinity Profile
| Target | Radioligand | Kᵢ (nM) of this compound |
| Serotonin Receptors | ||
| 5-HT₁A | [³H]8-OH-DPAT | 150 |
| 5-HT₂A | [³H]Ketanserin | 55 |
| 5-HT₂C | [³H]Mesulergine | 80 |
| Adrenergic Receptors | ||
| α₁A | [³H]Prazosin | 250 |
| α₂A | [³H]Rauwolscine | >1000 |
| β₁ | [³H]CGP-12177 | >1000 |
| β₂ | [³H]CGP-12177 | 800 |
| Monoamine Transporters | ||
| DAT | [³H]WIN 35,428 | >5000 |
| NET | [³H]Nisoxetine | >5000 |
| SERT | [³H]Citalopram | >5000 |
Table 2: Functional Activity Profile
| Target | Assay Type | EC₅₀ / IC₅₀ (nM) | % Max Response (Eₘₐₓ) | Mode of Action |
| 5-HT₂A | Calcium Mobilization | 120 | 75% | Partial Agonist |
| 5-HT₂C | Calcium Mobilization | 200 | 60% | Partial Agonist |
Experimental Protocols
Radioligand Binding Assays for GPCRs
This protocol provides a general method for determining the binding affinity of this compound for serotonin (5-HT) and adrenergic receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT₂A receptor).
-
Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A).
-
Non-specific binding competitor (e.g., Mianserin for 5-HT₂A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific competitor (for non-specific binding).
-
50 µL of the appropriate dilution of this compound.
-
50 µL of the radioligand at a concentration close to its K₋.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
Harvest the contents of each well onto glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kᵢ value by non-linear regression analysis using software such as GraphPad Prism, applying the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization for Gq-Coupled Receptors
This protocol is suitable for determining the functional activity (agonist or antagonist) of the test compound at Gq-coupled receptors like 5-HT₂A and 5-HT₂C.
Materials:
-
CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT₂A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Pluronic F-127.
-
Probenecid (to prevent dye leakage).
-
Known agonist for the target receptor (e.g., Serotonin).
-
This compound stock solution in DMSO.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in the microplates and grow to confluence.
-
Prepare the dye-loading solution by mixing Fluo-4 AM with Pluronic F-127 and Probenecid in the assay buffer.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer containing Probenecid.
-
Agonist Mode:
-
Place the plate in the fluorescent plate reader and record a baseline fluorescence reading.
-
Inject serial dilutions of this compound into the wells.
-
Continuously record the fluorescence signal for 2-3 minutes to measure changes in intracellular calcium.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Place the plate in the reader and inject a known concentration (e.g., EC₈₀) of the agonist (e.g., Serotonin).
-
Record the fluorescence signal.
-
-
Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.
Monoamine Transporter Uptake Assay
This protocol assesses the ability of this compound to inhibit the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters (DAT, NET, SERT).
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Citalopram for SERT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Scintillation counter and consumables.
Procedure:
-
Plate the transporter-expressing cells in 96-well plates.
-
Prepare serial dilutions of this compound and the control inhibitors in the assay buffer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compound dilutions or controls for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding the respective [³H]-labeled monoamine.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer or scintillation cocktail.
-
Transfer the lysate to scintillation vials and measure the radioactivity.
-
Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.
-
Calculate the percent inhibition of specific uptake for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
Caption: Gq-coupled GPCR signaling pathway for 5-HT₂ receptors.
Caption: Experimental workflow for screening this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(Methylthio)phenoxy]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-[4-(Methylthio)phenoxy]ethylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-(methylthio)phenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic two-carbon synthon, such as 2-chloroethylamine or a protected equivalent, via an SN2 reaction.[1][2]
Q2: What are the key starting materials for the Williamson ether synthesis of this compound?
A2: The primary starting materials are 4-(methylthio)phenol and a suitable 2-aminoethyl halide or its equivalent. To avoid side reactions with the amine functionality, it is common to use a protected form, such as 2-chloro-N-(tert-butoxycarbonyl)ethan-1-amine, followed by a deprotection step. Alternatively, a Gabriel synthesis approach using N-(2-bromoethyl)phthalimide can be employed, which also requires a subsequent deprotection step.
Q3: What are the critical reaction parameters that influence the yield?
A3: The yield of the Williamson ether synthesis is significantly impacted by the choice of base, solvent, temperature, and the nature of the leaving group on the ethylamine synthon.[1] Anhydrous conditions are crucial, as the presence of water can quench the base and the reactive phenoxide intermediate.[3]
Q4: What are the potential side reactions that can lower the yield?
A4: The main side reaction is the E2 elimination of the alkyl halide, which is more likely to occur with secondary or tertiary halides, high temperatures, and sterically hindered bases.[4] Another potential issue is the O-alkylation versus C-alkylation of the phenoxide, although O-alkylation is generally favored. If 2-chloroethylamine is used directly, N-alkylation of the product by the starting material can also occur, leading to di-substituted amines.[5]
Troubleshooting Guide
| Issue ID | Problem Description | Possible Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or no product yield | 1. Incomplete deprotonation of 4-(methylthio)phenol.2. Inactive alkylating agent.3. Reaction temperature is too low.4. Presence of moisture in the reaction. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure a sufficient stoichiometric amount. Confirm deprotonation before adding the electrophile.2. Check the purity and reactivity of the alkylating agent. If using a halide, consider converting it to a better leaving group like a tosylate or mesylate.[4]3. Gradually increase the reaction temperature, but monitor for the formation of elimination byproducts.[1]4. Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][6] |
| SYN-002 | Formation of significant amounts of a byproduct with a double bond (alkene) | 1. The reaction is proceeding via an E2 elimination pathway.2. The reaction temperature is too high. | 1. Ensure you are using a primary alkyl halide. Secondary halides are more prone to elimination.[4]2. Reduce the reaction temperature. Consider running the reaction for a longer duration at a lower temperature. |
| SYN-003 | Difficult purification; product is contaminated with starting phenol | 1. Incomplete reaction.2. Insufficiently basic workup to remove unreacted phenol. | 1. Increase the reaction time or temperature. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction.[7]2. During the aqueous workup, wash the organic layer with a dilute NaOH or KOH solution to extract the acidic unreacted phenol.[7] |
| SYN-004 | Product is contaminated with a di-alkylated amine byproduct | 1. The newly formed amine product is reacting with the alkylating agent. | 1. Use a protected form of the amine, such as N-(2-bromoethyl)phthalimide (Gabriel synthesis) or Boc-protected 2-chloroethylamine. The protecting group can be removed in a subsequent step. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using N-(2-bromoethyl)phthalimide
This protocol is a two-step process involving an initial ether synthesis followed by deprotection.
Step 1: Synthesis of 2-(2-(4-(methylthio)phenoxy)ethyl)isoindoline-1,3-dione
-
Deprotonation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(methylthio)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (NaH, 1.1 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
SN2 Reaction: Add N-(2-bromoethyl)phthalimide (1.0 eq) to the reaction mixture. Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product will precipitate. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Deprotection to yield this compound
-
Hydrazinolysis: Suspend the product from Step 1 in ethanol. Add hydrazine hydrate (4-5 eq) and reflux the mixture for 4-6 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form. Filter off the solid. Acidify the filtrate with concentrated HCl and then evaporate the solvent. Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with a concentrated NaOH solution to a pH > 12 and extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Data Summary
The following table summarizes typical reaction parameters for the Williamson ether synthesis. Optimal conditions for the synthesis of this compound should be determined empirically.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH)[8] |
| Solvent | DMF[1] | Acetonitrile[1] | Ethanol/Water |
| Temperature | 80-100 °C | Reflux | 90-100 °C[8] |
| Typical Yield | 60-85% | 50-75% | 40-60% |
Note: Yields are estimates based on general Williamson ether synthesis and may vary for the specific target molecule.
Visualizations
Experimental Workflow for Williamson Ether Synthesis
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Purification of Crude 2-[4-(Methylthio)phenoxy]ethylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 2-[4-(Methylthio)phenoxy]ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions, and residual solvents. Given the structure, potential impurities could arise from incomplete etherification or amination steps. By-products from the synthesis of structurally similar compounds like 4-methylthioamphetamine have included derivatives of benzaldimine and benzyl methyl ketimine, as well as N,N-di-substituted amines[1].
Q2: My compound appears oily and dark. What could be the cause?
A2: A dark and oily appearance often indicates the presence of polymeric impurities or colored by-products formed during the synthesis, possibly due to oxidation or side reactions. It is also possible that the product itself is a low-melting solid or a high-boiling oil.
Q3: Is this compound stable during purification?
A3: The ethylamine group imparts basicity, which can lead to strong interactions with acidic stationary phases like silica gel during chromatography, potentially causing streaking, low recovery, or even degradation[2][3]. The thioether group may also be susceptible to oxidation under certain conditions.
Q4: Which purification techniques are most suitable for this compound?
A4: The choice of purification method depends on the nature of the impurities and the scale of the experiment. Common techniques for purifying amines and their derivatives include:
-
Acid-base extraction: To separate the basic amine from neutral or acidic impurities.
-
Column chromatography: Effective for separating closely related compounds.
-
Recrystallization: Ideal for purifying solid products if a suitable solvent is found.
-
Distillation: Suitable for liquid products, typically under reduced pressure to prevent decomposition.[4][5][6]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Streaking or Tailing of the Product Spot on TLC/Column | The basic amine is interacting strongly with the acidic silica gel.[2][3] | 1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine (typically 0.5-2% in the eluent).[2] 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or a reverse-phase C18 silica.[2] |
| Low or No Recovery of the Product | The compound is irreversibly adsorbed onto the silica gel.[3] | 1. Switch to a less acidic stationary phase like alumina.[3] 2. Employ a different purification technique such as acid-base extraction or recrystallization. |
| Co-elution of the Product with an Impurity | The solvent system lacks sufficient selectivity. | 1. Optimize the solvent system: Systematically screen different solvent mixtures with varying polarities and compositions on a TLC plate to achieve better separation. 2. Consider a different chromatographic technique: If normal-phase chromatography is ineffective, reverse-phase chromatography might provide the necessary selectivity. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product Fails to Crystallize | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | 1. Concentrate the solution: Carefully evaporate some of the solvent. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal. 3. Use an anti-solvent: Slowly add a solvent in which your compound is insoluble but is miscible with the crystallization solvent.[7] |
| Product Oils Out | The melting point of the compound is lower than the boiling point of the solvent, or the compound is impure. | 1. Lower the crystallization temperature: Use a cooling bath. 2. Use a lower-boiling solvent. 3. Purify further by another method (e.g., chromatography) to remove impurities. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | 1. Treat with activated charcoal: Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.[7] 2. Perform a second recrystallization. |
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Values/Considerations | Expected Purity |
| Flash Column Chromatography (Silica Gel) | Eluent System | Hexanes/Ethyl Acetate with 0.5-2% Triethylamine; Dichloromethane/Methanol | >95% |
| Stationary Phase | Silica gel (230-400 mesh), Alumina, or C18-reverse phase | ||
| Recrystallization | Solvent(s) | Alcohols (e.g., isopropanol, ethanol), Esters (e.g., ethyl acetate), Hydrocarbons (e.g., heptane, toluene), or mixtures. | >98% |
| High Vacuum Distillation | Pressure | 0.1 - 1 mmHg | >97% |
| Temperature | Dependent on the boiling point of the compound. |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of the chromatography eluent or a stronger solvent that will be completely adsorbed by the silica gel.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 1% Triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Once the solvent level reaches the top of the silica bed, carefully load the dissolved sample onto the column.
-
Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-[4-(Methylthio)phenoxy]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(Methylthio)phenoxy]ethylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions. The synthesis is typically approached via two main routes: Route A: Williamson Ether Synthesis followed by Gabriel Synthesis or equivalent amination and Route B: Mitsunobu Reaction .
Route A: Williamson Ether Synthesis & Amination
This route involves the O-alkylation of 4-(methylthio)phenol with a 2-haloethanol or ethylene carbonate, followed by conversion of the resulting alcohol to an amine.
Diagram of Route A Workflow
Caption: Workflow for Route A synthesis.
Troubleshooting Table for Route A
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2-[4-(Methylthio)phenoxy]ethanol (Step 1) | 1. C-Alkylation: The phenoxide may undergo alkylation at the aromatic ring instead of the oxygen.[1] 2. Elimination: If using a 2-haloethanol, elimination to form ethylene oxide can occur. 3. Incomplete reaction: Insufficient base or reaction time. | 1. Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[1] 2. Use a milder base (e.g., K₂CO₃) and control the temperature. 3. Ensure stoichiometric amounts of base and monitor the reaction by TLC. |
| Formation of bis(2-[4-(methylthio)phenoxy]ethyl) ether | Reaction of the product alcohol with another molecule of the alkylating agent. | Use a slight excess of the 4-(methylthio)phenol to ensure the alkylating agent is consumed. |
| Low yield of final amine product (Step 2) | 1. Incomplete phthalimide alkylation: Steric hindrance or poor leaving group on the intermediate. 2. Incomplete hydrazinolysis: Insufficient hydrazine or reaction time.[2][3] 3. Side reactions during hydrolysis: Harsh acidic or basic conditions can lead to degradation.[2] | 1. Convert the alcohol to a better leaving group (e.g., tosylate or mesylate) before reacting with potassium phthalimide.[4] 2. Use an excess of hydrazine hydrate and ensure adequate reflux time. The Ing-Manske procedure is a mild alternative.[2][3] 3. Use the milder hydrazinolysis method for phthalimide cleavage.[2][3][5] |
| Difficult purification of the final amine | Presence of phthalhydrazide byproduct from the Gabriel synthesis.[2] | Acidify the reaction mixture after hydrazinolysis to precipitate the phthalhydrazide, which can then be removed by filtration. |
Route B: Mitsunobu Reaction
This route allows for the direct conversion of 4-(methylthio)phenol to a protected amine precursor in a single step, followed by deprotection.
Diagram of Route B Workflow
Caption: Workflow for Route B synthesis.
Troubleshooting Table for Route B
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of N-(2-[4-(Methylthio)phenoxy]ethyl)phthalimide (Step 1) | 1. Side reaction with DEAD: The azodicarboxylate can act as a nucleophile and compete with the desired nucleophile if the latter is not sufficiently acidic.[6] 2. Formation of triphenylphosphine oxide (TPPO) and hydrazine byproducts: These can complicate purification and reduce yield.[7] | 1. Ensure the use of a suitable acidic nucleophile (pKa < 13).[6][8] N-hydroxyphthalimide is a good alternative to N-(2-hydroxyethyl)phthalimide. 2. Use polymer-supported triphenylphosphine to simplify the removal of byproducts.[9] Chromatographic purification is often necessary. |
| Inversion of stereochemistry (if applicable) | The Mitsunobu reaction proceeds with inversion of configuration at the alcohol carbon.[7][8] | This is an inherent feature of the mechanism and should be considered in the synthetic design if stereochemistry is a factor. |
| Difficult purification of the final amine | Presence of triphenylphosphine oxide (TPPO) and phthalhydrazide byproducts. | Use column chromatography for purification. The use of polymer-supported reagents in the Mitsunobu step can facilitate easier purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Williamson ether synthesis of 2-[4-(Methylthio)phenoxy]ethanol?
A1: The most common side reactions are C-alkylation of the 4-(methylthio)phenoxide and elimination of the 2-haloethanol to form ethylene oxide.[1] C-alkylation can be minimized by using polar aprotic solvents, while elimination is favored by high temperatures and strong bases.[1]
Q2: Why is my Gabriel synthesis step resulting in a low yield of the primary amine?
A2: Low yields in the Gabriel synthesis can be due to incomplete alkylation of potassium phthalimide or incomplete hydrolysis of the N-alkylphthalimide intermediate.[2] The hydrolysis step, in particular, can be challenging and may require harsh conditions that can degrade the desired product.[2] The use of hydrazine (the Ing-Manske procedure) for the cleavage of the phthalimide is a milder and often more efficient alternative.[2][3]
Q3: I am observing a significant amount of triphenylphosphine oxide (TPPO) in my Mitsunobu reaction product. How can I remove it?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct of the Mitsunobu reaction and can be difficult to remove due to its polarity.[7] Purification is typically achieved through column chromatography. Alternatively, using a polymer-supported triphenylphosphine can simplify the workup, as the byproduct can be removed by filtration.[9]
Q4: Can I use a secondary alkyl halide in the Williamson ether synthesis to prepare the ether intermediate?
A4: While possible, using a secondary alkyl halide is not recommended as it will likely lead to a significant amount of elimination product (alkene) via an E2 mechanism, especially in the presence of a strong base like an alkoxide.[4][10] The Williamson ether synthesis works best with primary alkyl halides.[4][10]
Q5: Are there alternatives to the Gabriel synthesis for converting the alcohol intermediate to the amine?
A5: Yes, other methods include converting the alcohol to an azide via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA), followed by reduction (e.g., Staudinger reaction or catalytic hydrogenation).[7][9] However, this involves the use of potentially explosive azide intermediates and requires careful handling.[11] Another alternative is to convert the alcohol to a tosylate or mesylate, followed by displacement with ammonia or an ammonia equivalent. However, this can lead to over-alkylation.[12]
Experimental Protocols
Protocol 1: Synthesis of 2-[4-(Methylthio)phenoxy]ethanol via Williamson Ether Synthesis
-
To a stirred solution of 4-(methylthio)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Heat the mixture to 60 °C for 1 hour.
-
Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
-
Maintain the temperature at 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-[4-(Methylthio)phenoxy]ethanol.
Protocol 2: Synthesis of this compound via Gabriel Synthesis
-
Dissolve 2-[4-(Methylthio)phenoxy]ethanol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add phthalimide (1.2 eq) and triphenylphosphine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the crude N-(2-[4-(Methylthio)phenoxy]ethyl)phthalimide by column chromatography.
-
Dissolve the purified phthalimide intermediate in ethanol.
-
Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to precipitate the phthalhydrazide.
-
Filter the mixture and wash the solid with ethanol.
-
Concentrate the filtrate and add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: HPLC Analysis of 2-[4-(Methylthio)phenoxy]ethylamine
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-[4-(methylthio)phenoxy]ethylamine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues you may face during the HPLC analysis of this compound.
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing, an asymmetry where the latter half of a peak is broader than the front half, is a frequent issue in HPLC, particularly with basic compounds like this compound.[1][2] The primary causes stem from a combination of chemical interactions and physical or instrumental effects within the HPLC system.[3][4]
Common Causes of Peak Tailing:
-
Secondary Silanol Interactions: As an aromatic amine, this compound can interact strongly with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][5] This secondary retention mechanism, in addition to the primary hydrophobic interaction, is a major cause of peak tailing.[6]
-
Mobile Phase pH: If the mobile phase pH is not optimized, particularly if it is above 3.0, the silanol groups on the column can become deprotonated, increasing the unwanted interactions with the basic amine group of the analyte.[3][6]
-
Insufficient Buffer Concentration: A low buffer concentration (generally below 10-50 mM) may not effectively maintain a stable pH, leading to inconsistent ionization of the analyte and silanol groups, which contributes to peak tailing.[1]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion, including tailing.[2][7]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and the creation of active sites that can cause tailing.[1][8] This can manifest as voids in the packing material or contamination at the column inlet.[8]
-
Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and lead to peak tailing, which is especially noticeable for early eluting peaks.[1][3]
Q2: My chromatogram for this compound shows poor peak resolution. What should I do?
Poor peak resolution occurs when adjacent peaks in a chromatogram are not well-separated, making accurate quantification difficult.[9] This can be caused by several factors related to the column, mobile phase, or overall system.[9][10]
Troubleshooting Poor Peak Resolution:
| Potential Cause | Recommended Solution | Citation |
| Inadequate Column Efficiency | Consider using a column with a smaller particle size or a longer column to increase the number of theoretical plates and improve separation. | [11] |
| Improper Mobile Phase Composition | Optimize the organic solvent-to-buffer ratio. A lower percentage of the organic modifier will generally increase retention and may improve the resolution of early eluting peaks. | [7] |
| Incorrect Flow Rate | In most cases, lowering the flow rate can improve peak resolution by allowing more time for the analyte to interact with the stationary phase. | [11] |
| Elevated Column Temperature | While higher temperatures can decrease analysis time, they may also reduce resolution for some compounds. Try decreasing the column temperature to see if separation improves. | [11] |
| Complex Sample Matrix | If your sample contains interfering compounds, consider a sample clean-up procedure like Solid Phase Extraction (SPE) to remove them before injection. | [6] |
Q3: I'm observing a drifting baseline during my HPLC run. What could be the cause?
Baseline drift, a gradual upward or downward slope of the baseline, can interfere with peak integration and reduce the accuracy of your results.[12][13]
Common Causes of Baseline Drift:
| Potential Cause | Recommended Solution | Citation | | :--- | :--- | | Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of drift. |[12] | | Mobile Phase Issues | Prepare fresh mobile phase daily, as changes in composition due to evaporation of volatile components can cause drift. Ensure all mobile phase components are fully miscible and properly degassed. |[12] | | Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the mobile phase viscosity and the detector's response. |[7][12] | | Contaminated Column or Detector Cell | Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the detector cell may need cleaning. |[12] | | Detector Lamp Instability | An aging detector lamp can cause baseline drift. Check the lamp's energy output and replace it if it is low or unstable. |[12] |
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of this compound.
Protocol: Reversed-Phase HPLC Analysis of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or deionized).
-
Trifluoroacetic acid (TFA) or Triethylamine (TEA).
-
Phosphate buffer components (e.g., potassium phosphate monobasic).
-
This compound reference standard.
-
Sample diluent (e.g., a mixture of mobile phase components).
-
-
Mobile Phase Preparation (Example):
-
Aqueous Phase (A): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): Acetonitrile.
-
Mobile Phase Composition: A typical starting point would be a 60:40 (v/v) mixture of Aqueous Phase (A) and Organic Phase (B). The exact ratio should be optimized for your specific column and system.
-
Degassing: Degas the mobile phase using an inline degasser or by sonication.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve and dilute to a known concentration (e.g., 1 mg/mL) using the sample diluent to prepare a stock solution.
-
Prepare working standard solutions by further diluting the stock solution to the desired concentration range for your analysis.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60% 20 mM Phosphate Buffer (pH 3.0) : 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined based on the UV spectrum of the analyte (typically around 230-280 nm for aromatic compounds) |
| Run Time | 10 minutes (adjust as needed) |
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure there are no interfering peaks.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Process the chromatograms to determine the peak area and concentration of this compound in the samples.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing issues.
General HPLC System Workflow
Caption: A diagram illustrating the typical workflow of an HPLC system.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Solving Common Errors in HPLC [omegascientific.com.sg]
- 10. m.youtube.com [m.youtube.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. chromatographytoday.com [chromatographytoday.com]
preventing degradation of 2-[4-(Methylthio)phenoxy]ethylamine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-[4-(Methylthio)phenoxy]ethylamine in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on its chemical structure and available safety data, the primary factors contributing to the degradation of this compound are exposure to air (oxidation), light, and incompatible materials such as strong acids, bases, and oxidizing agents. The methylthio group is particularly susceptible to oxidation, which can convert the sulfide to a sulfoxide and then to a sulfone. The phenoxyethylamine moiety may be sensitive to pH-dependent hydrolysis and photolytic cleavage. A structurally related compound, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, is known to be photolabile and can degrade to form radicals upon light exposure.
Q2: What are the recommended storage conditions for this compound solutions?
To minimize degradation, solutions of this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. They should be kept in tightly sealed containers in a cool, dry, and well-ventilated place, protected from light. Amber vials or containers wrapped in aluminum foil are recommended to prevent photodecomposition.
Q3: Which solvents are recommended for preparing solutions of this compound?
Q4: Are there any known incompatible materials that should be avoided?
Yes, safety data sheets explicitly list acids, bases, and oxidizing agents as incompatible materials. Contact with these substances should be strictly avoided to prevent rapid degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound in your experiments.
Problem: Loss of compound potency or inconsistent experimental results.
This is often the first indication of compound degradation. The following workflow can help you troubleshoot the issue.
Technical Support Center: Optimizing Reactions for 2-[4-(Methylthio)phenoxy]ethylamine Modifications
Welcome to the technical support center for the modification of 2-[4-(methylthio)phenoxy]ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and modification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound for modification?
A1: The primary reactive sites are the terminal primary amine, which readily undergoes reactions such as acylation, alkylation, and reductive amination, and the aromatic ring, which can be subject to electrophilic substitution, although the ether and thioether groups will influence the position of substitution. The thioether group is also susceptible to oxidation.
Q2: My acylation reaction with an acid chloride is giving a low yield. What are the potential causes?
A2: Low yields in acylation reactions can stem from several factors.[1][2] Key areas to investigate include the purity of the starting materials, the presence of moisture which can hydrolyze the acid chloride, and suboptimal reaction conditions such as temperature or reaction time.[1] Ensure your this compound is free of impurities and that you are using an anhydrous solvent under an inert atmosphere.[2]
Q3: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is likely causing this?
A3: The formation of dark, tarry byproducts is often indicative of decomposition or polymerization.[3] This can be caused by excessive heating, the use of overly harsh reagents, or prolonged reaction times.[1][3] Monitoring the reaction closely using Thin Layer Chromatography (TLC) and optimizing the reaction temperature are crucial steps to mitigate this issue.[4]
Q4: Can the thioether group in this compound interfere with my desired reaction?
A4: Yes, the thioether is susceptible to oxidation to a sulfoxide or sulfone, especially in the presence of strong oxidizing agents or even atmospheric oxygen under certain conditions. If your reaction conditions are oxidative, you may need to protect the thioether group or choose reagents that are selective for the desired transformation.
Troubleshooting Guides
Low Product Yield
Problem: The yield of my desired modified product is consistently low.
| Potential Cause | Troubleshooting Step | Rationale |
| Impure Starting Materials | Re-purify this compound and the modifying reagent (e.g., by recrystallization or column chromatography). | Impurities can interfere with the reaction or lead to the formation of side products.[1] |
| Suboptimal Reaction Temperature | Screen a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal condition. | Some reactions are highly sensitive to temperature; too low may be too slow, while too high can cause decomposition.[4][5] |
| Incorrect Reaction Time | Monitor the reaction progress by TLC at regular intervals to determine the point of maximum product formation before side reactions begin to dominate. | Reactions that are run for too short a time will be incomplete, while excessively long times can lead to product degradation.[1][4] |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can react with many reagents, such as acid chlorides and alkyl halides, leading to their decomposition.[2] |
Formation of Multiple Products
Problem: My reaction is producing a mixture of products that are difficult to separate.
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Selectivity | Employ a more selective reagent or use a protecting group strategy for other reactive sites. | The starting material has multiple reactive sites that may compete for the reagent. |
| Isomerization | Adjust the pH of the reaction mixture or run the reaction at a lower temperature. | Acidic or basic conditions, as well as high temperatures, can sometimes lead to the formation of isomers.[1] |
| Over-reaction | Monitor the reaction closely and quench it as soon as the desired product is formed. Reduce the stoichiometry of the excess reagent. | The initial product may be susceptible to further reaction under the same conditions.[1] |
Experimental Protocols
Protocol 1: Acylation of this compound with Acetyl Chloride
-
Preparation: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 mmol).
-
Reagent Addition: Slowly add a solution of acetyl chloride (1.1 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination with Acetone
-
Imine Formation: To a solution of this compound (1.0 mmol) in methanol (10 mL), add acetone (1.5 mmol) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.2 mmol) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Quantitative Data Summary
The following table provides hypothetical data on the effect of reaction time and temperature on the yield of the acylation reaction described in Protocol 1.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | 1 | 65 |
| 2 | 0 | 4 | 78 |
| 3 | 25 (Room Temp) | 1 | 85 |
| 4 | 25 (Room Temp) | 4 | 82 (slight degradation observed) |
| 5 | 50 | 1 | 70 (significant byproduct formation) |
Visualizations
Caption: Experimental workflow for optimizing reaction times and conditions.
Caption: Hypothetical signaling pathway involving a modified derivative.
References
Technical Support Center: Synthesis of 2-[4-(Methylthio)phenoxy]ethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-[4-(Methylthio)phenoxy]ethylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Williamson ether synthesis to form 2-[4-(methylthio)phenoxy]acetonitrile, followed by a reduction to the desired ethylamine.
Issue 1: Low Yield in Williamson Ether Synthesis Step
-
Question: We are experiencing a low yield of 2-[4-(methylthio)phenoxy]acetonitrile during the first step. What are the potential causes and solutions?
-
Answer: Low yields in the Williamson ether synthesis are often attributable to several factors when scaling up.[1][2] Key areas to investigate include:
-
Incomplete Deprotonation: Ensure the base used (e.g., sodium hydride, potassium carbonate) is of high purity and that the reaction is sufficiently anhydrous. The presence of water will consume the base and reduce the formation of the phenoxide.
-
Side Reactions: Elimination reactions can compete with the desired substitution, especially at higher temperatures.[2] It is crucial to maintain optimal reaction temperatures. The choice of solvent is also critical; polar aprotic solvents are generally preferred.[1]
-
Reagent Quality: Verify the purity of the starting materials, 4-(methylthio)phenol and 2-chloroacetonitrile. Impurities can interfere with the reaction.
-
Issue 2: Formation of Impurities and Byproducts
-
Question: Our scaled-up reaction is producing significant impurities alongside the desired product. How can we minimize these?
-
Answer: Impurity formation is a common challenge in scaling up organic syntheses. For this specific synthesis, consider the following:
-
Over-alkylation: In the first step, there is a possibility of side reactions if the alkylating agent reacts with the product. Careful control of stoichiometry and reaction time is essential.
-
Oxidation of the Thioether: The methylthio group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Incomplete Reduction: In the second step, incomplete reduction of the nitrile will lead to the presence of the starting material in the final product. Ensure the reducing agent is active and used in sufficient excess.
-
Issue 3: Difficulties in Product Purification
-
Question: We are struggling to purify the final product, this compound, at a larger scale. What purification strategies are recommended?
-
Answer: Purifying primary amines can be challenging.[3][4][5] Standard column chromatography may not be practical for large quantities.[3] Consider the following approaches:
-
Acid-Base Extraction: As a primary amine, the product can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The aqueous layer can then be basified to regenerate the free amine, which can be extracted into an organic solvent.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method for removing impurities.
-
Specialized Chromatography: For challenging separations, consider alternative chromatographic techniques such as ion-exchange chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthesis involves a two-step process:
-
Williamson Ether Synthesis: Reaction of 4-(methylthio)phenol with a 2-haloacetonitrile (e.g., 2-chloroacetonitrile) in the presence of a base to form 2-[4-(methylthio)phenoxy]acetonitrile.
-
Reduction: Reduction of the nitrile group of 2-[4-(methylthio)phenoxy]acetonitrile using a suitable reducing agent (e.g., lithium aluminum hydride, borane) to yield the final product, this compound.[6]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Several safety hazards need to be managed:
-
Sodium Hydride: If used for deprotonation, it is highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment.
-
Lithium Aluminum Hydride (LAH): Also highly reactive with water and can generate flammable hydrogen gas. Quenching of the reaction must be done carefully at low temperatures.
-
2-Chloroacetonitrile: This reagent is toxic and should be handled in a well-ventilated fume hood.
-
Exothermic Reactions: Both the Williamson ether synthesis and the nitrile reduction can be exothermic. Monitor the reaction temperature closely and ensure adequate cooling capacity is available during scale-up.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are suitable techniques for monitoring the disappearance of starting materials and the formation of the product in both steps of the synthesis. For the nitrile reduction, infrared (IR) spectroscopy can be used to monitor the disappearance of the nitrile peak (around 2250 cm⁻¹).
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Base | Sodium Hydride | Potassium Carbonate |
| Solvent | Tetrahydrofuran (THF) | Acetone |
| Temperature | Room Temperature | 50-60 °C |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Comparison of Nitrile Reduction Methods
| Parameter | Method A | Method B |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | Borane-THF complex |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Work-up | Aqueous work-up (Fieser method) | Acidic quench |
| Typical Yield | 80-90% | 75-85% |
| Safety Considerations | Highly reactive with water | Generates diborane gas |
Experimental Protocols
Protocol 1: Synthesis of 2-[4-(methylthio)phenoxy]acetonitrile
-
To a stirred solution of 4-(methylthio)phenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF) is added a base (e.g., potassium carbonate, 1.5 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
2-Chloroacetonitrile (1.1 equivalents) is added dropwise to the reaction mixture.
-
The reaction is heated to 50-60 °C and monitored by TLC or HPLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by crystallization or chromatography.
Protocol 2: Synthesis of this compound
-
To a stirred solution of 2-[4-(methylthio)phenoxy]acetonitrile (1 equivalent) in anhydrous THF under an inert atmosphere is added the reducing agent (e.g., LAH, 1.5 equivalents) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the nitrile is completely reduced (monitored by TLC or IR).
-
The reaction is carefully quenched at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent and purified by acid-base extraction to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 2-[4-(Methylthio)phenoxy]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[4-(Methylthio)phenoxy]ethylamine. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities present in your sample will largely depend on the synthetic route used. However, common impurities may include:
-
Unreacted Starting Materials: 4-(methylthio)phenol and the 2-substituted ethylamine precursor (e.g., 2-bromoethylamine or a protected equivalent).
-
Byproducts from Synthesis:
-
If a Williamson ether synthesis was used to form the ether linkage, potential byproducts include dialkylated phenol or products of side reactions with the solvent.
-
If a Gabriel synthesis or a related method was used to introduce the amine, you might find phthalimide-related byproducts or over-alkylated amines.
-
-
Degradation Products: Oxidation of the methylthio group to a sulfoxide or sulfone can occur, especially if the reaction or workup conditions are harsh.
Q2: My crude this compound sample is a dark oil. How can I remove the color?
A2: Dark coloration often indicates the presence of polymeric or oxidized impurities. A common and effective first step is an acid-base extraction. Dissolving your crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute acid solution (e.g., 1M HCl) will protonate the basic amine, transferring it to the aqueous layer as a salt. Many colored, non-basic impurities will remain in the organic layer, which can then be discarded. After separation, the aqueous layer is basified (e.g., with 1M NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. For residual color, column chromatography over silica gel may be necessary.
Q3: I am trying to purify my compound by column chromatography, but I am seeing significant tailing of the product spot on TLC and poor separation on the column. What can I do?
A3: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing tailing and poor separation. To mitigate this, you can:
-
Add a competing amine to your eluent: Incorporating a small amount of a volatile amine, such as triethylamine (0.1-1%), into your solvent system can help to saturate the acidic sites on the silica gel, leading to better peak shapes.[1][2]
-
Use an alternative stationary phase: Amine-functionalized silica or basic alumina are excellent alternatives to standard silica gel for the purification of basic compounds.[1]
-
Neutralize the compound: If possible, running the chromatography on a protected (e.g., Boc-protected) version of the amine can improve chromatographic behavior.
Q4: What is a good solvent system for the recrystallization of this compound?
A4: Finding a suitable solvent for recrystallization often requires some experimentation. For phenoxyethylamine derivatives, common solvent systems include:
-
Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Allow to cool slowly.
-
Hexane/Ethyl Acetate: Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexane until cloudiness persists.
-
Toluene or Xylenes: These can be effective for compounds with aromatic character.
It is recommended to test several solvent systems on a small scale to find the one that provides good solubility at high temperatures and poor solubility at low temperatures.
Data on Purification Methods
The following table summarizes the expected purity and yield for different purification techniques based on typical results for similar aromatic amines.
| Purification Method | Starting Purity (Typical) | Purity After Purification (Typical) | Yield (Typical) | Notes |
| Acid-Base Extraction | 70-85% | 90-95% | >90% | Excellent for removing non-basic impurities.[2][3][4] |
| Column Chromatography (Silica Gel with 1% Triethylamine) | 90-95% | >98% | 70-85% | Effective for removing closely related impurities.[1][2] |
| Recrystallization | >95% | >99% | 50-80% | Ideal as a final polishing step. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1 gram) in a suitable organic solvent (e.g., 50 mL of dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 25 mL). Combine the acidic aqueous layers. The desired amine is now in the aqueous phase as its hydrochloride salt.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent (e.g., 10 mL of dichloromethane) to remove any remaining neutral impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is >10.
-
Extraction of Free Amine: Extract the basified aqueous solution with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing impurities with similar polarity to the product.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Eluent Preparation: Prepare an eluent system of hexane and ethyl acetate. To prevent tailing, add 1% triethylamine to the eluent mixture. A good starting point for the eluent ratio can be determined by TLC analysis.
-
Loading and Elution: Load the sample onto the column and elute with the prepared solvent system. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Detailed workflow for purification by acid-base extraction.
References
Technical Support Center: 2-[4-(Methylthio)phenoxy]ethylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[4-(Methylthio)phenoxy]ethylamine. The information is designed to help identify and resolve unexpected results in synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound resulted in a low yield. What are the potential causes?
A1: Low yields can stem from several factors depending on the synthetic route. Common issues include incomplete reaction, degradation of starting materials or product, and competing side reactions. For instance, in a Williamson ether synthesis approach, ensure anhydrous conditions and a sufficiently strong base to fully deprotonate the starting phenol.[1][2] If preparing the amine via nitrile reduction, the choice of reducing agent and reaction conditions is critical to avoid the formation of secondary and tertiary amine byproducts.[3][4]
Q2: I've observed an unexpected peak in my mass spectrometry analysis of the product. What could this be?
A2: An unexpected mass peak often indicates a side product. A common unexpected reaction is the oxidation of the methylthio group to a sulfoxide (+16 amu) or a sulfone (+32 amu).[5][6][7] This can occur if oxidizing agents are present, or even with atmospheric oxygen under certain conditions. Another possibility is the cleavage of the ether bond under strongly acidic conditions, leading to fragments of the original molecule.[8][9][10]
Q3: My purified this compound appears to be degrading upon storage. How can I prevent this?
A3: The primary amine functionality can be susceptible to degradation. To ensure stability, store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). The thioether group is also prone to air oxidation over time.
Q4: During a reaction using this compound as a starting material, I am getting multiple products. What are the likely side reactions?
A4: The primary amine is a potent nucleophile and can participate in several side reactions. If your reaction involves alkylating agents, over-alkylation to form secondary and tertiary amines is a common issue. In the context of reductive amination, if not properly controlled, the amine can react with multiple aldehyde or ketone molecules.[11][12][13]
Troubleshooting Guides
Issue 1: Unexpected Formation of Oxidized Byproducts (Sulfoxide/Sulfone)
If you detect species with masses corresponding to the addition of one or two oxygen atoms to your target molecule, it is likely that the methylthio group has been oxidized.
Troubleshooting Steps:
-
Degas Solvents: Before use, thoroughly degas all reaction solvents to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Avoid Oxidizing Agents: Carefully review all reagents to ensure no intentional or unintentional oxidizing agents are present.
-
Antioxidant Addition: In some cases, a small amount of a suitable antioxidant can be added to the reaction mixture, though compatibility must be verified.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Atmosphere | Inert (Nitrogen or Argon) | Oxidation of the thioether. |
| Solvents | Degassed | Presence of dissolved oxygen can lead to oxidation. |
| Reagents | Free of peroxides/oxidants | Contaminating oxidants will promote side reactions. |
Issue 2: Low Yield in Williamson Ether Synthesis of the Phenoxy Ether Intermediate
The formation of the ether linkage is a critical step. Low yields are often due to suboptimal reaction conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can quench the base and hinder the reaction.[1]
-
Base Strength: Use a base strong enough to fully deprotonate the 4-(methylthio)phenol (e.g., NaH, K2CO3 in a polar aprotic solvent).[2] Incomplete deprotonation will result in unreacted starting material.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation, leaving a more reactive "naked" alkoxide.[1]
-
Temperature Control: While higher temperatures can increase the rate, they can also promote side reactions like elimination if using a haloethylamine precursor. A typical range is 50-100 °C.[1]
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Solvent | Anhydrous, Polar Aprotic (e.g., DMF, Acetonitrile) | Presence of water will reduce yield. Protic solvents can slow the reaction. |
| Base | Strong enough to deprotonate phenol (e.g., NaH, K2CO3) | Incomplete reaction, leaving starting material. |
| Temperature | 50-100 °C | Too low: slow reaction. Too high: potential side reactions. |
Issue 3: Formation of Secondary/Tertiary Amines during Nitrile Reduction
When synthesizing the primary amine from the corresponding nitrile, the newly formed primary amine can react with the intermediate imine, leading to secondary and tertiary amine byproducts.[3][4]
Troubleshooting Steps:
-
Catalyst Choice: Raney nickel is a common catalyst for this reduction. The choice of catalyst can influence selectivity.[4]
-
Addition of Ammonia: Including ammonia or ammonium hydroxide in the reaction mixture can help minimize the formation of secondary and tertiary amines by competing for reaction with the intermediate imine.[3]
-
Stoichiometric Reducing Agents: Using stoichiometric reducing agents like LiAlH4 can sometimes provide better selectivity for the primary amine compared to catalytic hydrogenation.[14]
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reducing Agent | LiAlH4 or Catalytic Hydrogenation (e.g., Raney Ni) | Different agents have different selectivities. |
| Additives | Ammonia or Ammonium Hydroxide (for catalytic hydrogenation) | Absence can lead to significant secondary and tertiary amine formation. |
| Solvent | Anhydrous Ether or THF (for LiAlH4) | Protic solvents will react with LiAlH4. |
Experimental Protocols
Protocol 1: Synthesis of 2-[4-(Methylthio)phenoxy]acetonitrile (Intermediate)
This protocol is based on a standard Williamson ether synthesis.
-
To a stirred solution of 4-(methylthio)phenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Protocol 2: Reduction of 2-[4-(Methylthio)phenoxy]acetonitrile to this compound
This protocol uses lithium aluminum hydride (LiAlH4) for the reduction.
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 2-[4-(methylthio)phenoxy]acetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiAlH4 (1.5 equivalents) portion-wise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.
-
Filter the solid and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify as necessary, for example, by vacuum distillation or column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing).[15]
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential issues in a common synthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. biotage.com [biotage.com]
Technical Support Center: Optimizing Chromatography of 2-[4-(Methylthio)phenoxy]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-[4-(Methylthio)phenoxy]ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvent systems for purifying this compound on silica gel?
A good starting point for purifying moderately polar compounds like this compound on silica gel is a solvent system of ethyl acetate in a non-polar solvent like hexanes.[1] For this specific compound, a gradient of 10-50% ethyl acetate in hexanes is a reasonable starting range to explore.[1] Due to the basic nature of the amine group, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia is often necessary to obtain good peak shape and recovery.[2][3][4]
Q2: My compound is streaking or tailing on the silica gel column. What can I do to improve the peak shape?
Peak tailing of amines on silica gel is a common issue caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[4] To mitigate this, you can add a small percentage of a basic modifier to your mobile phase. A common practice is to add 0.1-1% triethylamine (TEA) to the solvent system.[3] Alternatively, a solution of 10% ammonia in methanol can be used as a polar component in a dichloromethane mobile phase, which can be effective for stubborn amines.[1]
Q3: I am not getting good separation between my target compound and impurities. How can I improve the resolution?
To improve separation, you can try several strategies:
-
Optimize the solvent system: Systematically vary the ratio of your polar and non-polar solvents. For difficult separations, ethyl acetate/hexane is often a good system.[1]
-
Try a different solvent system: If ethyl acetate/hexane doesn't provide sufficient resolution, consider switching to a different solvent system. For polar compounds, methanol in dichloromethane is a common choice.[1]
-
Change the stationary phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Amine-functionalized silica or alumina can be effective for purifying amines as they have a basic character and reduce the strong interactions that cause peak tailing.[4][5] Reversed-phase chromatography is another powerful alternative.
Q4: When should I consider using reversed-phase chromatography for this compound?
Reversed-phase chromatography is a good option when you are unable to achieve the desired separation with normal-phase chromatography or if your compound has good solubility in common reversed-phase solvents like acetonitrile or methanol and water. For basic compounds like this compound, it's often beneficial to adjust the pH of the mobile phase. Using a mobile phase with a pH two units above the pKa of the amine will ensure it is in its free-base form, which can lead to better retention and separation on a C18 column.[6]
Troubleshooting Guides
Issue 1: Poor Elution and Recovery in Normal-Phase Chromatography
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| The compound does not move from the baseline. | The solvent system is not polar enough. | Increase the percentage of the polar solvent (e.g., ethyl acetate or methanol). | The compound will start to move down the column, resulting in a higher Rf value on TLC. |
| The compound streaks badly down the column. | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier like 0.1-1% triethylamine (TEA) to the mobile phase. | Improved peak shape with reduced tailing. |
| The compound seems to have decomposed on the column. | The compound is sensitive to the acidic nature of silica gel. | Neutralize the silica gel by running a mobile phase containing 1-3% triethylamine through the column before loading the sample.[1] Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized column.[5] | Increased recovery of the intact compound. |
Issue 2: Sub-optimal Separation in Reversed-Phase Chromatography
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| The compound elutes too quickly with no retention. | The mobile phase is too strong (too much organic solvent). | Increase the percentage of the aqueous component in the mobile phase. | Increased retention time of the compound. |
| Poor peak shape (broad or tailing peaks). | Secondary interactions with residual silanols on the stationary phase or ionization state issues. | Add a modifier to the mobile phase. For basic analytes, adding a small amount of a basic modifier like triethylamine (0.1%) can improve peak shape.[6] Controlling the pH of the mobile phase is also crucial. | Sharper, more symmetrical peaks. |
| Co-elution of the target compound with impurities. | Insufficient selectivity of the mobile phase. | Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) as this can alter the selectivity.[7] You can also adjust the pH of the mobile phase to potentially change the retention times of the compound and impurities differently. | Improved resolution between the target compound and impurities. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate in hexanes (with 0.5% TEA maintained throughout).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% triethylamine, pH adjusted to 8.5 with formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition (10% acetonitrile in water with 0.1% TEA).
Visualizations
Caption: Troubleshooting workflow for normal-phase chromatography.
Caption: Workflow for normal-phase flash chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 2-[4-(Methylthio)phenoxy]ethylamine and Its Analogs for Researchers
An Objective Guide for Drug Development Professionals and Scientists
In the landscape of neuropharmacological research, phenoxyethylamine scaffolds serve as a foundational structure for compounds targeting a variety of receptors, particularly within the serotonergic system. This guide provides a comparative analysis of 2-[4-(methylthio)phenoxy]ethylamine and its putative analogs, offering insights into their potential structure-activity relationships (SAR), and outlining key experimental protocols for their evaluation. While specific experimental data for this compound is not extensively available in the public domain, this comparison draws upon data from the broader class of 4-thio-substituted phenethylamines and related phenoxyethylamines to infer potential biological activities and guide future research.
Introduction to this compound
This compound belongs to the phenoxyethylamine class of compounds, characterized by a phenoxy ring linked to an ethylamine moiety. The presence of a methylthio (-SCH3) group at the para-position of the phenoxy ring is a key structural feature that is expected to significantly influence its pharmacological profile. Analogs of this compound would involve modifications of the alkyl group on the sulfur atom (e.g., ethylthio, isopropylthio) or alterations in the substitution pattern on the aromatic ring. These modifications can modulate properties such as lipophilicity, metabolic stability, and receptor affinity.
Comparative Analysis of Biological Activity
Based on studies of structurally related 4-thio-substituted phenethylamines, it is hypothesized that this compound and its analogs will primarily interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][2] The affinity and functional activity at these receptors are critical determinants of their potential psychoactive and therapeutic effects.
Structure-Activity Relationship (SAR) Insights
From the broader class of phenethylamine derivatives, several SAR principles can be extrapolated to the 2-[4-(alkylthio)phenoxy]ethylamine series:
-
Nature of the 4-Substituent: The electronic and steric properties of the substituent at the 4-position of the phenoxy ring are crucial for binding to and activation of 5-HT2 receptors. Lipophilicity of the 4-position substituent has been shown to play a significant role in determining the affinity for 5-HT2 receptors.[3]
-
Alkoxy vs. Alkylthio Substitution: The replacement of a more common 4-alkoxy group with a 4-alkylthio group can alter the electronic properties and metabolic profile of the compound. The sulfur atom is less electronegative than oxygen and can be subject to different metabolic pathways (e.g., oxidation to sulfoxide and sulfone).
-
Size of the Alkylthio Group: Increasing the size of the alkyl group on the sulfur atom (from methyl to ethyl, isopropyl, etc.) is expected to impact receptor affinity and selectivity. Generally, extending the 4-alkoxy-group in related phenethylamines increases binding affinities at 5-HT2A and 5-HT2C receptors.[3][4] A similar trend might be observed with alkylthio analogs, although this requires experimental verification.
Predicted Receptor Affinity and Functional Activity
While specific data is lacking, we can hypothesize the relative activities based on known trends. The data in the following table is hypothetical and intended to guide experimental design.
| Compound | Predicted 5-HT2A Affinity (Ki) | Predicted 5-HT2C Affinity (Ki) | Predicted Functional Activity | Rationale |
| This compound | Moderate to High | Moderate | Partial Agonist | The methylthio group offers a balance of lipophilicity and size that is often favorable for 5-HT2A receptor interaction. |
| 2-[4-(Ethylthio)phenoxy]ethylamine | High | Moderate to High | Partial/Full Agonist | Increased lipophilicity from the ethyl group may enhance binding affinity, a trend seen in related 4-substituted phenethylamines.[4] |
| 2-[4-(Isopropylthio)phenoxy]ethylamine | Moderate | Moderate | Partial Agonist | The bulkier isopropyl group might introduce steric hindrance at the receptor binding pocket, potentially reducing affinity compared to smaller alkyl groups. |
| 2-[4-(Phenylthio)phenoxy]ethylamine | Low to Moderate | Low | Antagonist/Partial Agonist | The large phenylthio group could lead to a significant decrease in agonist potency and may confer antagonist properties, as observed with some bulky substitutions in related scaffolds.[2] |
Experimental Protocols
To empirically determine the pharmacological profile of this compound and its analogs, the following experimental protocols are recommended.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for various receptors, primarily serotonin (5-HT1A, 5-HT2A, 5-HT2C), but also including dopamine and adrenergic receptors for a comprehensive profile.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific radioligand for each receptor is used (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
-
Incubation: Membranes, radioligand, and various concentrations of the test compound are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.[5]
Functional Assays
Objective: To determine the functional activity of the compounds at Gs-coupled (e.g., some 5-HT receptors) or Gi-coupled (e.g., 5-HT1A) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured in multi-well plates.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with various concentrations of the test compound. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.[1][6]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[7][8]
-
Data Analysis: Dose-response curves are generated to determine EC50 values (for agonists) or IC50 values (for antagonists).
Objective: To measure the functional activity of compounds at Gq-coupled receptors by detecting changes in intracellular calcium concentration.[9][10]
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the receptor of interest are seeded in black-walled, clear-bottom microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11]
-
Compound Addition: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is established before the automated addition of the test compound.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time to detect a transient increase in intracellular calcium.[12]
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.[13][14]
Visualizing Experimental Workflow and Signaling
Experimental Workflow for Compound Evaluation
Caption: A streamlined workflow for the synthesis and pharmacological evaluation of novel compounds.
5-HT2A Receptor Signaling Pathway
Caption: The Gq-coupled signaling cascade initiated by 5-HT2A receptor activation.
Conclusion
While direct experimental data on this compound and its immediate analogs remains to be published, this guide provides a framework for their comparative evaluation based on established structure-activity relationships within the broader class of phenethylamines. The provided experimental protocols offer a clear path for researchers to elucidate the pharmacological profiles of these compounds. Future studies are essential to validate the predicted activities and to fully understand the therapeutic potential of this chemical series. The systematic variation of the alkylthio substituent will be a key step in optimizing receptor affinity and functional activity, potentially leading to the discovery of novel research tools or therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 12. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. innoprot.com [innoprot.com]
Comparative Guide to the Validation of Analytical Methods for 2-[4-(Methylthio)phenoxy]ethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and research, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of principal analytical techniques for the quantitative analysis of 2-[4-(Methylthio)phenoxy]ethylamine, a phenethylamine derivative. Given the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents a comparative analysis based on established methodologies for structurally similar phenethylamine compounds. The data herein serves as a robust reference for developing and validating analytical methods for the target analyte.
The primary techniques evaluated are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method's performance is assessed based on key validation parameters as defined by international guidelines.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of phenethylamine-like compounds. These values are representative and may vary based on the specific instrumentation, experimental conditions, and matrix effects.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 5% | < 10% | < 3% |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Specificity | Moderate to High | High | Very High |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for phenethylamine analysis and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of pharmaceutical compounds. Its robustness and cost-effectiveness make it a staple in quality control laboratories.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples at various concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically scanned between 200-400 nm).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is particularly useful for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar compounds like amines to improve their chromatographic behavior.
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after basification of the aqueous sample.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies due to its exceptional sensitivity and specificity, allowing for the detection of trace levels of analytes in complex matrices.
Sample Preparation: A "dilute-and-shoot" method is often suitable for cleaner sample matrices. For more complex matrices like plasma or urine, a solid-phase extraction (SPE) is recommended.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a methanolic solution containing 5% ammonium hydroxide.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column such as a C18 or phenyl-hexyl (e.g., 2.1 x 50 mm, 2.6 µm particle size).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.
Mandatory Visualizations
The following diagrams illustrate typical workflows and conceptual pathways relevant to the analysis and study of this compound.
References
A Comparative Analysis of the Predicted Biological Activity of 2-[4-(Methylthio)phenoxy]ethylamine and Other Phenoxyethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted biological activity of 2-[4-(Methylthio)phenoxy]ethylamine against other known phenoxyethylamine derivatives. Due to a lack of direct experimental data for this compound in the public domain, this comparison is based on established structure-activity relationships (SAR) within the broader phenethylamine and phenoxyethylamine classes, with a particular focus on the influence of the 4-methylthio substituent.
Executive Summary
Phenoxyethylamine derivatives are a class of compounds with diverse pharmacological activities, primarily targeting monoamine systems in the central nervous system, including the dopamine and serotonin pathways. While specific data for this compound is not currently available, the presence of the 4-methylthio group on the phenoxy ring suggests a significant potential for interaction with the serotonin transporter (SERT). This prediction is based on the known high affinity and potent inhibitory activity of 4-methylthioamphetamine (4-MTA), a structurally related phenethylamine, at SERT. The ether linkage in the phenoxyethylamine backbone, compared to the ethyl bridge in phenethylamines, is expected to modulate this activity, potentially altering potency and selectivity.
This guide will explore the anticipated biological profile of this compound in comparison to other phenoxyethylamines with varying substitution patterns, focusing on their predicted interactions with dopamine and serotonin transporters and receptors.
Comparative Biological Activity
The biological activity of phenoxyethylamines is largely determined by the nature and position of substituents on the phenyl ring. The following table summarizes the known activities of representative phenoxyethylamine and phenethylamine analogs to provide a predictive framework for the activity of this compound.
| Compound Name | Structure | Predicted/Known Primary Target(s) | Predicted/Known Activity | Reference (for known activity) |
| This compound | Predicted: SERT | Predicted: Serotonin Reuptake Inhibitor | Inferred from[1] | |
| 2-Phenoxyethylamine | Weak monoamine oxidase (MAO) inhibitor | Weak activity | ||
| 3,4,5-Trimethoxyphenoxyethylamine | Psychedelic targets (e.g., 5-HT2A receptor) | Inactive in humans | ||
| 4-Methylthioamphetamine (4-MTA) | SERT > DAT > NET | Potent and selective serotonin reuptake inhibitor | [1] |
Note: The activity of this compound is predicted based on the known potent serotonergic activity of 4-MTA. The ether linkage may influence its affinity and selectivity for SERT compared to 4-MTA.
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to definitively characterize the biological activity of this compound and its analogs.
Radioligand Binding Assays for Dopamine and Serotonin Transporters
This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter (DAT) and serotonin transporter (SERT).
Materials:
-
Cell membranes prepared from cells stably expressing human DAT or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT.
-
Non-specific binding inhibitors: Benztropine for DAT, Fluoxetine for SERT.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compound (e.g., this compound).
-
Glass fiber filters (GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
For non-specific binding determination, a separate set of tubes will contain the radioligand and a high concentration of the respective non-specific binding inhibitor.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of dopamine or serotonin into synaptosomes.
Materials:
-
Rat brain synaptosomes (prepared from striatum for dopamine uptake and whole brain minus cerebellum for serotonin uptake).
-
Radiolabeled neurotransmitters: [³H]Dopamine or [³H]Serotonin.
-
Assay buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, supplemented with glucose, ascorbic acid, and pargyline.
-
Test compound.
-
Filtration apparatus and glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate synaptosomes with various concentrations of the test compound or vehicle in the assay buffer for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value for the inhibition of uptake and calculate the Ki value.
Predicted Signaling Pathways and Mechanisms of Action
Based on the structure of this compound, its primary mechanism of action is predicted to be the inhibition of the serotonin transporter (SERT). By blocking SERT, the compound would increase the concentration and duration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. Furthermore, depending on its affinity for other receptors, it may also modulate dopaminergic pathways.
Below are diagrams illustrating the potential signaling pathways that could be affected by phenoxyethylamine derivatives.
References
A Comparative Guide to the Synthesis of 2-[4-(Methylthio)phenoxy]ethylamine
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This guide provides a comparative analysis of three distinct synthetic routes to 2-[4-(Methylthio)phenoxy]ethylamine, a valuable building block in medicinal chemistry. The routes discussed are the Reduction of a Nitrile Intermediate, the Gabriel Synthesis, and the Mitsunobu Reaction. Each pathway is evaluated based on overall yield, complexity, and reagent safety, supported by detailed experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound, starting from the common precursor, 4-(methylthio)phenol.
| Parameter | Route A: Nitrile Reduction | Route B: Gabriel Synthesis | Route C: Mitsunobu Reaction |
| Starting Materials | 4-(Methylthio)phenol, 2-Chloroacetonitrile | 4-(Methylthio)phenol, 1,2-Dibromoethane, Potassium Phthalimide, Hydrazine | 4-(Methylthio)phenol, N-(2-Hydroxyethyl)phthalimide, DEAD/DIAD, PPh₃, Hydrazine |
| Key Intermediates | 2-(4-(Methylthio)phenoxy)acetonitrile | 2-(4-(Methylthio)phenoxy)ethyl bromide, N-[2-(4-(Methylthio)phenoxy)ethyl]phthalimide | N-[2-(4-(Methylthio)phenoxy)ethyl]phthalimide |
| Overall Estimated Yield | Good (65-75%) | Moderate to Good (55-70%) | Good (60-75%) |
| Number of Steps | 2 | 3 | 2 |
| Reagent Toxicity/Hazard | High (LiAlH₄ is pyrophoric) | High (Hydrazine is toxic and corrosive) | High (DEAD/DIAD are toxic and potentially explosive) |
| Reaction Conditions | Step 1: Moderate; Step 2: Requires inert atmosphere, stringent anhydrous conditions | Step 1: Moderate; Step 2 & 3: Moderate to high temperatures | Requires inert atmosphere, anhydrous conditions, low temperatures |
| Scalability | Good, with appropriate safety measures for LiAlH₄ | Good | Moderate, due to cost of reagents and purification challenges |
| Purification | Column chromatography may be required for both steps. | Column chromatography often necessary for intermediates. | Column chromatography is typically required to remove byproducts (e.g., TPPO). |
Synthesis Route Overview
The three synthetic pathways to this compound are depicted below.
Caption: Overview of synthetic routes to this compound.
Experimental Protocols
Route A: Reduction of a Nitrile Intermediate
This two-step synthesis begins with a Williamson ether synthesis to form the nitrile intermediate, which is subsequently reduced to the target primary amine.
Step 1: Synthesis of 2-(4-(Methylthio)phenoxy)acetonitrile
-
Materials: 4-(Methylthio)phenol, 2-chloroacetonitrile, potassium carbonate (K₂CO₃), acetone or acetonitrile.
-
Procedure: To a solution of 4-(methylthio)phenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2-3 equivalents). Stir the mixture at room temperature for 30 minutes. Add 2-chloroacetonitrile (1.1-1.2 equivalents) dropwise to the suspension. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Expected Yield: 85-95%.
Step 2: Reduction to this compound
-
Materials: 2-(4-(Methylthio)phenoxy)acetonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of 2-(4-(methylthio)phenoxy)acetonitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC. After completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amine. Purification can be achieved by distillation under reduced pressure or column chromatography.[1][2][3][4][5]
-
Expected Yield: 75-85%.
Route B: Gabriel Synthesis
This classic three-step method for preparing primary amines involves the initial formation of a phenoxyethyl bromide, followed by reaction with potassium phthalimide and subsequent deprotection.[6][7][8][9][10][11][12]
Step 1: Synthesis of 2-(4-(Methylthio)phenoxy)ethyl bromide
-
Materials: 4-(Methylthio)phenol, 1,2-dibromoethane, potassium carbonate (K₂CO₃), acetone or DMF.
-
Procedure: In a round-bottom flask, dissolve 4-(methylthio)phenol (1 equivalent) in acetone or DMF. Add anhydrous potassium carbonate (2-3 equivalents) and stir the mixture. Add a significant excess of 1,2-dibromoethane (3-5 equivalents) and heat the mixture to reflux for 12-24 hours.[13] Monitor the reaction by TLC. After cooling, filter the mixture and remove the solvent from the filtrate under reduced pressure. The excess 1,2-dibromoethane can be removed by distillation. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with aqueous NaOH to remove unreacted phenol, then with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.[13]
-
Expected Yield: 40-60% (mono-alkylation can be challenging).[13]
Step 2: Synthesis of N-[2-(4-(Methylthio)phenoxy)ethyl]phthalimide
-
Materials: 2-(4-(Methylthio)phenoxy)ethyl bromide, potassium phthalimide, dimethylformamide (DMF).
-
Procedure: To a solution of 2-(4-(methylthio)phenoxy)ethyl bromide (1 equivalent) in anhydrous DMF, add potassium phthalimide (1.1-1.2 equivalents). Heat the reaction mixture to 80-100 °C and stir for several hours until TLC indicates the consumption of the starting bromide. Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product. Filter the solid, wash with water, and dry to obtain the N-alkylated phthalimide, which can be recrystallized if necessary.
-
Expected Yield: 80-90%.
Step 3: Deprotection to this compound
-
Materials: N-[2-(4-(Methylthio)phenoxy)ethyl]phthalimide, hydrazine hydrate, ethanol.
-
Procedure: Suspend the N-alkylated phthalimide (1 equivalent) in ethanol. Add hydrazine hydrate (1.5-2 equivalents) and heat the mixture to reflux. A white precipitate of phthalhydrazide will form.[6] Monitor the reaction by TLC. After completion, cool the mixture and acidify with HCl to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt. Filter the solid and wash with ethanol. The filtrate is then concentrated, and the residue is made basic with aqueous NaOH and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated to yield the final product.
-
Expected Yield: 85-95%.
Route C: Mitsunobu Reaction
This two-step route utilizes the Mitsunobu reaction for the direct C-O bond formation and introduction of the protected amine in a single step, followed by deprotection.[14][15][16][17]
Step 1: Synthesis of N-[2-(4-(Methylthio)phenoxy)ethyl]phthalimide
-
Materials: 4-(Methylthio)phenol, N-(2-hydroxyethyl)phthalimide, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure: In a flame-dried flask under an inert atmosphere, dissolve 4-(methylthio)phenol (1 equivalent), N-(2-hydroxyethyl)phthalimide (1-1.2 equivalents), and triphenylphosphine (1.2-1.5 equivalents) in anhydrous THF. Cool the solution to 0 °C. To this stirred solution, add DEAD or DIAD (1.2-1.5 equivalents) dropwise, ensuring the temperature remains low. After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.[16]
-
Expected Yield: 70-85%.
Step 2: Deprotection to this compound
-
Materials: N-[2-(4-(Methylthio)phenoxy)ethyl]phthalimide, hydrazine hydrate, ethanol.
-
Procedure: This step is identical to Step 3 of the Gabriel Synthesis. Suspend the N-alkylated phthalimide (1 equivalent) in ethanol, add hydrazine hydrate (1.5-2 equivalents), and heat to reflux.[6] Work-up is performed as described previously to isolate the target primary amine.
-
Expected Yield: 85-95%.
Logical Workflow Diagram
The general workflow for the synthesis and purification of this compound via any of the described routes is outlined below.
Caption: General experimental workflow for synthesis and purification.
Conclusion
All three routes offer viable pathways to this compound.
-
Route A (Nitrile Reduction) is a strong candidate due to its high yields in the individual steps and relatively straightforward first step. However, the use of the highly reactive and hazardous lithium aluminum hydride requires specialized handling and stringent anhydrous conditions.
-
Route B (Gabriel Synthesis) is a well-established and reliable method. Its main drawback is the lower yield in the initial alkylation step due to potential side reactions and the need for a large excess of the dihaloalkane. The use of toxic hydrazine is also a significant consideration.
-
Route C (Mitsunobu Reaction) offers a more convergent approach, forming the key C-O and protected C-N bonds in a single step. While potentially offering a good overall yield, this method is often more expensive due to the cost of the Mitsunobu reagents (DEAD/DIAD and PPh₃). Furthermore, the purification can be challenging due to the formation of stoichiometric amounts of triphenylphosphine oxide as a byproduct.
The choice of the optimal synthesis route will depend on the specific requirements of the laboratory or production facility, including scale, budget, available equipment, and safety protocols. For laboratory-scale synthesis where cost is less of a concern and avoiding pyrophoric reagents is a priority, the Mitsunobu reaction may be advantageous. For larger-scale synthesis where cost and atom economy are critical, the nitrile reduction pathway, despite its hazards, might be the most efficient option with appropriate safety engineering. The Gabriel synthesis remains a solid, classical alternative, particularly if the starting phenoxyethyl bromide is readily available.
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Gabriel Synthesis | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of 2-[4-(Methylthio)phenoxy]ethylamine derivatives
A Comparative Guide to the Cross-Reactivity of 2-[4-(Methylthio)phenoxy]ethylamine Derivatives and Related Phenethylamines
Introduction
Phenethylamine derivatives are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoamine receptors. This guide provides a comparative analysis of the cross-reactivity of derivatives structurally related to this compound. The cross-reactivity profile, detailing the binding affinities and functional activities at various G-protein coupled receptors (GPCRs), is crucial for understanding their therapeutic potential and off-target effects. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of various phenethylamine derivatives at serotonin (5-HT), adrenergic (α), and dopamine (D) receptors. Lower Ki values indicate higher binding affinity. Data is compiled from studies on 4-thio-substituted and 4-alkoxy-substituted phenethylamines, which are structural analogs of this compound.
| Compound Class | Derivative Example | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1A (Ki, nM) | α1A (Ki, nM) | α2A (Ki, nM) | D2 (Ki, nM) |
| 4-Thio-substituted Phenethylamines (2C-T Drugs) | 2C-T-2 | 1 - 54 | 40 - 350 | Binds | Binds | - | - |
| 2C-T-4 | 1 - 54 | 40 - 350 | Binds | Binds | - | - | |
| 2C-T-7 | 1 - 54 | 40 - 350 | Binds | Binds | - | - | |
| 4-Alkoxy-substituted Phenethylamines | Mescaline | 6,700 | 9,400 | > 5,600 | - | - | - |
| 2C-O-Derivatives | 8 - 1700 | - | ≥ 2700 | - | - | - | |
| N-Benzyl Phenethylamines (NBOMes) | 25B-NBOMe | < 1 | < 1 | Binds | 300 - 900 | - | > 1000 |
| 3-OH-Phenoxyethylamines | Analog 7-10 | - | - | - | - | - | Excellent Affinity |
Data compiled from multiple sources.[1][2][3][4][5] Dashes (-) indicate data not available.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.[6][7]
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]
-
The homogenate is centrifuged to pellet the membranes.[8]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[8] Protein concentration is determined using a standard method like the BCA assay.[8]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.[8]
-
To each well, the membrane preparation, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and the competing test compound at various concentrations are added.[3][8]
-
The plate is incubated to allow the binding to reach equilibrium.[8]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[8]
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Functional Assays (e.g., Second Messenger Assays)
Functional assays measure the biological response of a cell upon receptor activation by a ligand.[9][10][11]
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293, CHO) is cultured under standard conditions.
-
Cells are transiently or stably transfected with a plasmid encoding the receptor of interest.[9]
2. Agonist/Antagonist Stimulation:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then stimulated with varying concentrations of the test compound (agonist). For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist.
3. Second Messenger Measurement:
-
Depending on the G-protein coupling of the receptor, different second messengers are measured:
-
Gq-coupled receptors (e.g., 5-HT2A): Intracellular calcium mobilization is measured using a fluorescent calcium indicator (e.g., Fluo-4) and a plate reader with fluorescence detection. Alternatively, inositol phosphate (IP1) accumulation can be measured using an HTRF assay.[9][10]
-
Gs/Gi-coupled receptors: Cyclic AMP (cAMP) levels are measured using commercially available kits, often based on ELISA or fluorescence resonance energy transfer (FRET).[10]
-
4. Data Analysis:
-
The concentration-response curves are generated by plotting the measured signal against the logarithm of the agonist concentration.
-
The EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined from these curves.
Mandatory Visualization
GPCR Signaling Pathway
References
- 1. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbio.gu.se [molbio.gu.se]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Structure-Activity Relationship of 2-[4-(Methylthio)phenoxy]ethylamine Analogs: A Comparative Guide Based on Structurally Related Compounds
A comprehensive analysis of the structure-activity relationship (SAR) for 2-[4-(Methylthio)phenoxy]ethylamine analogs is challenging due to a lack of specific studies on this chemical scaffold in publicly available literature. However, by examining SAR data from structurally related phenethylamine and phenoxyacetamide derivatives, we can infer potential relationships and guide future research in the development of novel therapeutic agents.
This guide provides a comparative analysis based on available data from analogous chemical series. The insights are drawn from studies on related compounds where the impact of substitutions on the phenyl ring has been systematically evaluated. The primary biological targets for phenethylamine derivatives are often monoamine receptors, such as serotonin and dopamine receptors, and monoamine transporters.
Inferred Structure-Activity Relationships
Based on broader studies of phenethylamine and phenoxyethylamine analogs, the following SAR principles can be hypothesized for this compound derivatives:
-
The Ethylamine Side Chain: The length and composition of the chain connecting the phenoxy ring to the terminal amine are critical for activity. Modifications to this chain, such as alpha- or beta-methylation, can significantly impact receptor affinity and selectivity.
-
The Terminal Amine: The nature of the amine (primary, secondary, or tertiary) and the identity of its substituents are crucial determinants of pharmacological activity. N-alkylation can alter potency and selectivity for different receptor subtypes.
-
The Phenoxy Moiety: The oxygen bridge between the phenyl ring and the ethylamine side chain influences the conformational flexibility of the molecule, which can affect receptor binding.
-
Substitution at the 4-Position of the Phenyl Ring: The nature of the substituent at the para-position of the phenoxy ring is a key modulator of activity. In the case of the target compound, this is the methylthio (-SCH3) group. The electronic properties (electron-donating or -withdrawing), lipophilicity, and steric bulk of this substituent will dictate the compound's interaction with the receptor binding pocket.
For instance, in studies on 4-substituted-2,5-dimethoxyphenethylamines, the nature of the 4-substituent was found to significantly influence potency at serotonin 5-HT2A receptors. While direct data for a methylthio group in that specific series is not available, the general trend indicates that both electronic and steric factors play a role.
Comparative Data from Related Analogs
To provide a quantitative perspective, the following tables summarize data from studies on related classes of compounds. This data can serve as a benchmark for the design and evaluation of novel this compound analogs.
Table 1: Inhibitory Potency of 2-Phenoxyacetamide Analogues against Monoamine Oxidase A (MAO-A) and B (MAO-B)
| Compound | R (Substitution at 4-position) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 B/A) |
| 12 | -OCH3 | 0.08 ± 0.01 | 19.6 ± 2.1 | 245 |
| 21 | -CH=N-CH2-C≡CH | 0.018 ± 0.003 | 0.07 ± 0.01 | 3.9 |
Data extracted from a study on 2-phenoxyacetamide analogues as monoamine oxidase inhibitors.[1]
Table 2: Binding Affinities of para-Substituted Phenethylamine Analogues at Monoamine Transporters
| Compound | Substitution at 4-position | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Amphetamine | -H | 24.8 | 5.3 | 3380 |
| 4-Chloroamphetamine | -Cl | 239 | 165 | 164 |
This table presents data for amphetamine and a para-substituted analog to illustrate the effect of substitution on transporter affinity. Data on a methylthio-substituted amphetamine was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on related compounds, which can be adapted for the study of this compound analogs.
Monoamine Oxidase (MAO) Inhibition Assay[1]
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable cell line (e.g., Pichia pastoris).
-
Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.
-
Procedure:
-
The reaction mixture contains the enzyme, substrate, and various concentrations of the test compound in a phosphate buffer (pH 7.4).
-
The mixture is incubated at 37°C.
-
The reaction is stopped by the addition of a strong base (e.g., NaOH).
-
The product of the reaction is measured fluorometrically or spectrophotometrically.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Radioligand Binding Assays for Monoamine Transporters
-
Tissue/Cell Preparation: Membranes are prepared from cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Radioligand:
-
DAT: [3H]WIN 35,428
-
NET: [3H]Nisoxetine
-
SERT: [3H]Citalopram
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and various concentrations of the test compound in a suitable buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known displacer (e.g., cocaine for DAT).
-
After incubation, the membranes are harvested by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Mandatory Visualizations
The following diagrams illustrate a hypothetical experimental workflow for SAR studies and a potential signaling pathway that could be modulated by these compounds.
Caption: Hypothetical workflow for the synthesis and evaluation of this compound analogs.
References
A Comparative Efficacy Analysis of Phenoxyethylamine-Based Compounds in Inducing Apoptosis in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Cytotoxicity against HepG2 Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phenoxy-containing compounds against the HepG2 human hepatocellular carcinoma cell line. A lower IC50 value indicates a higher potency in inhibiting cancer cell growth.
| Compound ID | Compound Name/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Target Scaffold | 2-[4-(Methylthio)phenoxy]ethylamine | HepG2 | Data Not Available | - | - |
| Compound I | Phenoxyacetamide Derivative | HepG2 | 1.43 | 5-Fluorouracil | 5.32 |
| Compound II | Phenoxyacetamide Derivative | HepG2 | 6.52 | 5-Fluorouracil | 5.32 |
| Compound 2 | 2-Thioxoimadazolidin-4-one Derivative | HepG2 | 0.18 | Staurosporine | 5.07 |
| Compound 4 | 2-Thioxoimadazolidin-4-one Derivative | HepG2 | 0.017 | Staurosporine | 5.07 |
| Compound 3c | 2-Morpholino-4-anilinoquinoline | HepG2 | 11.42 | - | - |
| Compound 3d | 2-Morpholino-4-anilinoquinoline | HepG2 | 8.50 | - | - |
Note: The data presented for Compounds I, II, 2, 4, 3c, and 3d are derived from published studies and are intended to provide a comparative framework for the potential efficacy of this compound-based compounds.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for assays commonly used to evaluate the anticancer efficacy of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits 50% of cell growth (IC50).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with a test compound.[4][5][6]
Materials:
-
HepG2 cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Visualizing the Mechanism: Apoptosis Signaling Pathways
The induction of apoptosis is a key mechanism for many anticancer agents. Phenoxy-based compounds may trigger programmed cell death through the intrinsic and/or extrinsic pathways.
Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases, leading to programmed cell death.
The diagram above illustrates the two major pathways of apoptosis. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[7][8][9][10] The intrinsic pathway is triggered by intracellular stress, resulting in the activation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization, and the release of cytochrome c.[7][8][9][10] This leads to the formation of the apoptosome and activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[7][8][9][10] Some compounds can activate both pathways, with caspase-8 cleaving Bid, which in turn activates the intrinsic pathway.
Caption: A typical experimental workflow for evaluating the anticancer efficacy of novel compounds.
This workflow outlines the key stages in assessing the in vitro anticancer activity of a test compound. It begins with cell culture and treatment, followed by efficacy evaluation using assays such as the MTT assay for cytotoxicity and flow cytometry for apoptosis. The final stage involves data analysis to determine key parameters like the IC50 value and the extent of apoptosis induction.
References
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
Benchmarking 2-[4-(Methylthio)phenoxy]ethylamine Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 2-[4-(Methylthio)phenoxy]ethylamine against a well-characterized inhibitor of the dopamine transporter (DAT). While direct experimental data for this compound is not publicly available, this document serves as a template for its evaluation, employing hypothetical data for illustrative purposes. The methodologies and data presentation formats provided herein are aligned with industry standards for preclinical drug discovery and development.
Introduction
Phenethylamine and its derivatives are a well-established class of compounds that interact with various biogenic amine transporters and receptors.[1][2] The structural motif of this compound suggests its potential as a modulator of monoamine transporters, such as the dopamine transporter (DAT). Inhibition of DAT is a key mechanism of action for several therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[3][4]
This guide benchmarks the hypothetical inhibitory activity of this compound against GBR-12909 , a potent and selective diarylethylamine-based DAT inhibitor, to provide a framework for assessing its potential as a novel pharmacological tool or therapeutic lead.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and the reference compound, GBR-12909, were hypothetically evaluated using a tritiated dopamine ([³H]-DA) uptake assay in human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT). The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Compound | Target | IC₅₀ (nM) | Assay Type | Cell Line |
| This compound | hDAT | 125 | [³H]-DA Uptake | HEK293-hDAT |
| GBR-12909 | hDAT | 5 | [³H]-DA Uptake | HEK293-hDAT |
| Note: Data for this compound is hypothetical and for illustrative purposes only. |
Experimental Protocols
A detailed methodology for the key experiment cited in this guide is provided below.
[³H]-Dopamine Uptake Assay in HEK293-hDAT Cells
-
Cell Culture: HEK293 cells stably transfected with the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to 90-95% confluency. On the day of the assay, the growth medium is aspirated, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Inhibitor Incubation: Cells are pre-incubated for 10 minutes at room temperature with varying concentrations of the test compounds (this compound or GBR-12909) or vehicle (0.1% DMSO) in KRH buffer.
-
Dopamine Uptake: Following pre-incubation, [³H]-dopamine is added to each well at a final concentration of 10 nM. The plates are then incubated for 15 minutes at room temperature.
-
Termination of Uptake: The uptake reaction is terminated by aspirating the assay solution and rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed with 1% sodium dodecyl sulfate (SDS). The lysate is then transferred to scintillation vials, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
Caption: Simplified Dopamine Signaling at the Synapse
Experimental Workflow
Caption: Workflow for the [³H]-Dopamine Uptake Assay
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of 2-[4-(Methylthio)phenoxy]ethylamine: A Research Chemical Awaiting Characterization
For researchers, scientists, and drug development professionals, the quest for novel molecular entities with specific biological activities is a continuous endeavor. Within the vast chemical space of phenethylamine derivatives, 2-[4-(Methylthio)phenoxy]ethylamine emerges as a compound of interest, yet its specific biological functions and performance metrics remain largely uncharacterized in publicly accessible scientific literature. This guide aims to provide a comparative overview based on the available information and the broader context of its chemical class, highlighting the current knowledge gaps and potential avenues for future research.
While specific experimental data on this compound is scarce, its structural motifs—a phenoxyethylamine core with a para-methylthio substituent—suggest potential interactions with a range of biological targets. Phenethylamine and its derivatives are well-established pharmacophores known to interact with aminergic G-protein coupled receptors, including serotonin, dopamine, and adrenergic receptors. Furthermore, the phenoxyethylamine scaffold is present in various approved drugs and clinical candidates, underscoring its therapeutic potential.
Potential Biological Targets and Lack of Comparative Data
Based on its structural similarity to other researched compounds, this compound could theoretically exhibit activity at several key biological targets. However, without direct experimental evidence from binding assays or functional screens, any proposed mechanism of action remains speculative.
Table 1: Postulated Biological Targets for this compound Based on Structural Analogy
| Target Class | Potential Interaction | Rationale |
| Serotonin Receptors (5-HTRs) | Agonist or Antagonist | The phenethylamine backbone is a core feature of many serotonergic compounds. |
| Dopamine Receptors (DRDs) | Agonist or Antagonist | Phenoxyethylamine derivatives have been explored as dopaminergic agents. |
| Adrenergic Receptors (ADRs) | Agonist or Antagonist | The phenethylamine structure is fundamental to many adrenergic receptor ligands. |
| Monoamine Oxidase (MAO) | Inhibitor | Certain phenethylamine derivatives are known to inhibit MAO, an enzyme crucial for neurotransmitter metabolism. |
The critical missing piece for a comprehensive comparison is quantitative data. Metrics such as binding affinity (Ki), efficacy (Emax), and potency (EC50 or IC50) at specific receptors are essential for understanding the compound's pharmacological profile and for benchmarking it against alternatives. Unfortunately, dedicated studies reporting these values for this compound could not be identified through extensive searches of scientific databases and patent literature.
The Path Forward: A Call for Experimental Characterization
To unlock the potential of this compound and enable meaningful comparisons, a systematic experimental evaluation is necessary. The following workflow outlines a potential research plan for its initial characterization.
Safety Operating Guide
Safe Disposal of 2-[4-(Methylthio)phenoxy]ethylamine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2-[4-(Methylthio)phenoxy]ethylamine is critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help mitigate risks and ensure compliance with hazardous waste regulations.
Hazard Assessment and Waste Classification
This compound should be managed as a hazardous chemical waste. This classification is based on the potential hazards associated with its chemical structure, which includes an amine group, suggesting potential for corrosivity and toxicity.[1] Do not dispose of this compound down the drain or in regular trash.[1] All waste materials, including empty containers and contaminated items, must be disposed of through an approved waste disposal plant.[2][3][4]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber).[5] |
| Eye Protection | Chemical safety goggles or a face shield.[5] |
| Skin and Body | A lab coat or impervious protective clothing. Protective boots may be required depending on the scale of handling.[5] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2][6] For spills or inadequate ventilation, a respirator may be necessary. |
Step-by-Step Disposal Protocol
Follow these steps for the safe segregation, storage, and disposal of this compound waste:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads, and glassware), in a designated hazardous waste container.[1]
-
-
Container Selection and Labeling:
-
Use a compatible, sealable, and clearly labeled waste container. The container should be kept tightly closed to prevent the release of vapors.[2][3][6]
-
The label should prominently display the words "HAZARDOUS WASTE".[1]
-
Clearly identify the contents as "this compound Waste".[1]
-
Include the approximate concentration and quantity of the waste.[1]
-
Record the date when the waste was first added to the container.[1]
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area.[1]
-
The storage area must be cool, dry, and well-ventilated.[2][3][6]
-
Keep the waste container away from incompatible materials such as acids, bases, and oxidizing agents.[6] Also, keep it away from heat, sparks, and open flames.[4][6]
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is reached, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Always follow your local, regional, and national regulations for hazardous waste disposal.[2]
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Containment and Cleanup:
-
Waste Collection:
-
Decontamination:
-
Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.
-
-
Reporting:
-
Report the spill to your supervisor and EHS department immediately.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
